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  • Product: [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide
  • CAS: 1864060-71-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide

Introduction [3,5-Bis(aminomethyl)phenyl]methanamine, a tripodal amine, serves as a versatile building block in supramolecular chemistry and drug development. Its trihydrobromide salt form is often utilized for its stabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[3,5-Bis(aminomethyl)phenyl]methanamine, a tripodal amine, serves as a versatile building block in supramolecular chemistry and drug development. Its trihydrobromide salt form is often utilized for its stability and solubility in aqueous media. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, offering insights into the influence of its molecular structure and protonation state on the NMR spectrum. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this compound.

Theoretical Framework for Chemical Shift Prediction

The chemical shifts in an NMR spectrum are highly sensitive to the electronic environment of each nucleus. For [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, several key factors influence the ¹H and ¹³C chemical shifts:

  • Aromatic Ring Currents: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This effect generally deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).[1]

  • Inductive Effects: The aminomethyl (-CH₂NH₃⁺) substituents are electron-withdrawing due to the positive charge on the nitrogen atoms. This inductive effect deshields the adjacent aromatic carbons and protons, leading to downfield shifts.[2][3]

  • Protonation of Amine Groups: The formation of the trihydrobromide salt involves the protonation of the three primary amine groups to form ammonium (-NH₃⁺) groups. This protonation has a significant deshielding effect on the adjacent methylene (-CH₂-) protons and carbons. The positively charged nitrogen atom strongly withdraws electron density, causing a notable downfield shift in the signals of the neighboring nuclei.[4]

  • Symmetry: The molecule possesses a C₃ axis of symmetry through the center of the benzene ring. This symmetry results in chemical equivalence for certain protons and carbons, simplifying the expected NMR spectra. Specifically, the three aminomethyl groups are chemically equivalent, as are the two aromatic protons and two of the aromatic carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is expected to show three distinct signals corresponding to the aromatic protons, the methylene protons, and the ammonium protons. The chemical shifts are predicted based on the analysis of related compounds such as benzylamine and its hydrobromide salt, and the known effects of protonation on amine derivatives.[4][5][6]

Proton Label Description Predicted Chemical Shift (δ) of Neutral Species (ppm) Predicted Chemical Shift (δ) of Trihydrobromide Salt (ppm) Multiplicity Integration
HₐAromatic CH~7.2 - 7.4~7.5 - 7.8Singlet3H
HₙMethylene CH₂~3.8 - 4.0~4.1 - 4.4Singlet6H
HₙAmmonium NH₃⁺~1.5 - 2.5~8.0 - 8.5Broad Singlet9H

Analysis of Predicted ¹H NMR Chemical Shifts

  • Aromatic Protons (Hₐ): In the neutral form, the aromatic protons are expected to resonate in the typical aromatic region. Upon protonation to the trihydrobromide salt, the electron-withdrawing nature of the three -CH₂NH₃⁺ groups will deshield these protons, causing a downfield shift to approximately 7.5 - 7.8 ppm. Due to the 1,3,5-substitution pattern, these three protons are chemically equivalent and will appear as a singlet.

  • Methylene Protons (Hₙ): The methylene protons adjacent to the nitrogen atoms will experience a significant downfield shift upon protonation.[4] In the neutral amine, these protons would likely appear around 3.8-4.0 ppm. In the trihydrobromide salt, the strong deshielding effect of the positively charged ammonium groups is predicted to shift this signal to the 4.1 - 4.4 ppm range. As all three aminomethyl groups are equivalent, these six protons will give rise to a single singlet.

  • Ammonium Protons (Hₙ): The protons of the ammonium groups (-NH₃⁺) are expected to be significantly deshielded and will likely appear as a broad singlet in the region of 8.0 - 8.5 ppm. The broadness of this peak is due to rapid chemical exchange with any residual water in the solvent and scalar coupling to the quadrupolar ¹⁴N nucleus.[7] The chemical shift of these protons is also highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of the trihydrobromide salt will show four distinct signals corresponding to the three types of carbon atoms in the molecule. The chemical shifts are predicted based on data from similar aromatic compounds and the established effects of protonation on the carbon chemical shifts of amines.[2][3]

Carbon Label Description Predicted Chemical Shift (δ) of Neutral Species (ppm) Predicted Chemical Shift (δ) of Trihydrobromide Salt (ppm)
C₁Aromatic C-H~128 - 130~130 - 133
C₂Aromatic C-CH₂~138 - 140~135 - 138
C₃Methylene CH₂~45 - 47~42 - 45

Analysis of Predicted ¹³C NMR Chemical Shifts

  • Aromatic Carbons (C₁, C₂): The aromatic carbon atoms are expected in the range of 125-150 ppm.[1] The protonated aromatic carbons (C₁) are predicted to be slightly downfield in the salt compared to the neutral species due to the overall electron-withdrawing nature of the substituents. The quaternary aromatic carbons (C₂) attached to the aminomethyl groups are expected to be deshielded in the neutral form. Upon protonation, a slight upfield shift might be observed for the ipso-carbon, a phenomenon sometimes seen in protonated anilines.

  • Methylene Carbons (C₃): Similar to the methylene protons, the methylene carbons will be significantly affected by the protonation of the adjacent amine group. While typically, carbons attached to nitrogen in aliphatic amines appear in the 37-45 ppm range, the protonation to an ammonium salt generally causes a slight upfield shift for the alpha-carbon.[2] Therefore, the methylene carbon signal is predicted to be in the 42-45 ppm range for the trihydrobromide salt.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, the following detailed protocol is recommended:

1. Sample Preparation: a. Weigh approximately 10-20 mg of the trihydrobromide salt directly into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for their ability to dissolve amine salts. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.[8][9] c. Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved. Ensure a homogeneous solution.

2. NMR Instrument Parameters: a. Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution. b. ¹H NMR Acquisition: i. Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient. ii. Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm. iii. Acquisition Time: An acquisition time of at least 2 seconds to ensure good resolution. iv. Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei. v. Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. vi. Temperature: Maintain a constant temperature, typically 298 K (25 °C). c. ¹³C NMR Acquisition: i. Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') should be used to simplify the spectrum and improve sensitivity. ii. Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm. iii. Acquisition Time: An acquisition time of 1-2 seconds. iv. Relaxation Delay: A relaxation delay of 2-5 seconds. v. Number of Scans: A larger number of scans (e.g., 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum carefully. c. Calibrate the chemical shift scale. For D₂O, the residual HDO peak can be used as a reference (δ ≈ 4.79 ppm). For DMSO-d₆, the residual solvent peak (δ ≈ 2.50 ppm for ¹H and 39.52 ppm for ¹³C) should be used. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide with labeled nuclei.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh 10-20 mg of Sample Add_Solvent Add 0.6-0.7 mL of Deuterated Solvent (D₂O or DMSO-d₆) Weigh_Sample->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Load_Sample Insert Sample into NMR Spectrometer Dissolve->Load_Sample Tune_Probe Tune and Match Probe Load_Sample->Tune_Probe Acquire_1H Acquire ¹H Spectrum Tune_Probe->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phasing Phase Correction FT->Phasing Referencing Chemical Shift Referencing Phasing->Referencing Integration Integration (¹H) Referencing->Integration Analysis Spectral Analysis and Assignment Integration->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide. The predicted chemical shifts, based on established NMR principles and data from analogous compounds, serve as a valuable reference for the structural verification and quality control of this important chemical intermediate. The provided experimental protocol offers a robust methodology for obtaining high-quality NMR data, which is crucial for accurate spectral interpretation. The inherent symmetry of the molecule simplifies the spectra, and the significant downfield shifts upon protonation of the amine groups are key characteristic features to be observed.

References

  • PubChem. Benzylamine hydrobromide. National Center for Biotechnology Information. [Link]

  • Hanna, S. Y. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(6), 741-751.
  • Figeys, H. P., & van Lommen, G. (1977). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Tetrahedron Letters, 18(10), 855-858.
  • Ley, S. V., & Leach, A. G. (2002). 15N NMR spectroscopy in organic chemistry.
  • Gou, X., et al. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. Journal of Pharmaceutical Sciences, 98(11), 4205-4214.
  • Krygowski, T. M., & Stępień, B. T. (2005). 13C-NMR based evaluation of the electronic and steric interactions in aromatic amines. International journal of molecular sciences, 6(1), 52-69.
  • SpectraBase. benzylamine, hydrobromide - Optional[1H NMR] - Spectrum. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information. [Link]

  • ResearchGate. (a) Hyperpolarized 13 C NMR spectrum of benzylamine without 1 H... | Download Scientific Diagram. [Link]

  • ResearchGate. 1 H-NMR shift for protons adjacent to the amine group in benzylamine... - Download Scientific Diagram. [Link]

  • Ishima, R., & Torchia, D. A. (2006). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Journal of biomolecular NMR, 34(3), 137-148.
  • LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION C–N bond cleavage of benzylamines with singlet molecular oxygen generated from trans-5-hydroperoxy-3. [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Mestrelab Research. Download NMR Predict. [Link]

  • SpectraBase. 1,3,5-Tris(trifluoromethyl)benzene. [Link]

  • NMRDB. Predict 13C carbon NMR spectra. [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • Pople, J. A., & Gordon, M. (1967). Molecular-orbital theory of the electronic structure of organic compounds. I. Substituent effects and dipole moments. Journal of the American Chemical Society, 89(17), 4253-4259.
  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1916.
  • University of Potsdam. 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • SciSpace. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

  • NextSDS. [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide — Chemical Substance Information. [Link]

  • ResearchGate. Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]

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Exploratory

A Technical Guide to Determining the Solubility of Novel Compounds: A Case Study with CAS 1864060-71-8 in DMSO and DMF

Introduction In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of novel compounds in two of the most common and powerful aprotic polar solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

While this document is broadly applicable, it will use CAS 1864060-71-8 , identified as 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride , as a central case study. The absence of readily available public solubility data for this compound makes it an excellent model for outlining the predictive and experimental processes that researchers must undertake when characterizing a new chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and reproducible solubility profiles for their compounds of interest.

The Pivotal Role of Solvents: Understanding DMSO and DMF

The choice of solvent is a critical first step in any solubility study. DMSO and DMF are often the preferred solvents for creating high-concentration stock solutions of organic small molecules.[1] Their utility stems from a unique combination of physical and chemical properties.

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent with the formula (CH₃)₂SO.[2] It is a powerful solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] Its high boiling point (189 °C) and miscibility with water and most organic liquids make it exceptionally versatile.[2][3] DMSO is a strong hydrogen bond acceptor, which contributes to its ability to solvate a diverse array of solutes.

  • Dimethylformamide (DMF): Another polar aprotic solvent, with the formula (CH₃)₂NC(O)H. Like DMSO, it is miscible with water and the majority of organic solvents. It is frequently used in chemical reactions and for dissolving a wide variety of organic and inorganic compounds.

Both solvents are considered "super solvents" in the pharmaceutical industry because they can often achieve high compound concentrations (e.g., >10 mM) that are not possible in aqueous buffers alone.[1] However, it is crucial to note that these solvents can negatively impact protein stability and should be kept at minimal concentrations in biological assays, typically less than 5% (v/v).[1]

Predictive Analysis of CAS 1864060-71-8 Solubility

Before embarking on experimental work, a theoretical analysis of the compound's structure can provide valuable insights and guide experimental design. The fundamental principle of "like dissolves like" is the cornerstone of this analysis, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]

The structure of 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride presents several key features:

  • Hydrochloride Salt: The molecule is an amine salt. The presence of an ionic charge significantly increases polarity. Generally, the ionic forms of compounds are more soluble in water and polar solvents than their neutral counterparts.[5]

  • Pyridine Ring and Amine Group: These nitrogen-containing moieties can participate in dipole-dipole interactions and act as hydrogen bond acceptors, which should favor solubility in polar solvents like DMSO and DMF.

  • Alkyl Groups (Methyl and Isobutyl): These nonpolar hydrocarbon components will contribute some lipophilic character to the molecule.

Hypothesis: Based on this structural analysis, it is hypothesized that CAS 1864060-71-8 will exhibit good solubility in highly polar solvents like DMSO and DMF. The ionic nature of the hydrochloride salt is expected to be the dominant factor driving its dissolution in these polar aprotic environments.

Experimental Determination of Solubility

What follows are two robust, step-by-step protocols for quantitatively and qualitatively assessing a compound's solubility. The first, Thermodynamic (Equilibrium) Solubility, is the gold standard for precise measurement. The second, Kinetic Solubility, is a higher-throughput method often used in early-stage discovery.

Protocol 1: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method

This method determines the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved substance.[4] It is considered the most accurate measure of solubility.

Methodology:

  • Preparation: To a series of appropriately sized glass vials, add a known volume (e.g., 1 mL) of the test solvent (DMSO or DMF).

  • Addition of Compound: Add an excess amount of solid CAS 1864060-71-8 to each vial. "Excess" means adding enough solid so that a visible amount of undissolved material remains after the equilibration period. This ensures the final solution is truly saturated.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to ensure that equilibrium is fully established.[4] The duration is critical as it allows the dissolution process to reach a steady state.

  • Phase Separation: After equilibration, the undissolved solid must be completely removed to analyze the saturated solution. This is best achieved by centrifugation at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess solid.[4]

  • Filtration: Carefully aspirate the supernatant, being cautious not to disturb the solid pellet. For an extra degree of certainty, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[4] This step removes any remaining microscopic particulates.

  • Quantification: The concentration of the compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calibration Curve: A calibration curve must be generated using standard solutions of CAS 1864060-71-8 of known concentrations. This is essential for accurate quantification.

    • Sample Analysis: The saturated filtrate is diluted with an appropriate mobile phase to fall within the linear range of the calibration curve, and then analyzed by HPLC.

  • Data Reporting: The solubility is calculated from the concentration determined by HPLC and reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., mol/L or mM) at the specified temperature.[4]

Diagram of the Thermodynamic Solubility Workflow:

A Step 1: Add excess solid to known volume of solvent B Step 2: Equilibrate (24-72h at constant temp) A->B Agitation C Step 3: Separate Phases (Centrifuge) B->C Equilibrium Reached D Step 4: Filter Supernatant (e.g., 0.22 µm PTFE filter) C->D Isolate Supernatant E Step 5: Quantify Concentration (e.g., HPLC with calibration curve) D->E Clear Saturated Solution F Result: Report Thermodynamic Solubility (mg/mL or mM) E->F

Caption: A generalized workflow for determining equilibrium solubility.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a high-concentration DMSO stock is diluted into an aqueous buffer and allowed to precipitate for a short time. It is a measure of how readily a compound precipitates from a supersaturated solution and is highly relevant for in vitro biological assays.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of CAS 1864060-71-8 in 100% DMSO (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved in the DMSO stock.[1]

  • Serial Dilution in DMSO (Optional but Recommended): To avoid precipitation issues when transferring directly to buffer, a serial dilution can first be performed in 100% DMSO.[1] This ensures that properly dissolved compound is used at each step.

  • Dilution into Aqueous Buffer: A small aliquot of the DMSO stock solution is added to a larger volume of an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to mimic assay conditions.

  • Incubation/Precipitation: The mixture is shaken and allowed to incubate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Separation and Quantification: Similar to the thermodynamic method, the sample is filtered (e.g., using a 96-well filter plate) or centrifuged to remove any precipitate. The concentration of the compound remaining in the clear filtrate/supernatant is then measured, often by UV-Vis spectroscopy or LC-MS.

  • Data Reporting: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

A Step 1: Prepare high concentration stock in 100% DMSO (e.g., 10 mM) B Step 2: Add small aliquot of stock to aqueous buffer (e.g., PBS) A->B Dilution C Step 3: Incubate to allow precipitation (1-2h) B->C Creates supersaturated solution D Step 4: Remove precipitate (Filter or Centrifuge) C->D Precipitate forms E Step 5: Measure concentration of dissolved compound D->E Clear Solution F Result: Report Kinetic Solubility (µM) E->F

Caption: A workflow for determining kinetic solubility.

Data Summary and Interpretation

For a compound like CAS 1864060-71-8, the solubility data should be presented clearly and concisely. The following table serves as a template for reporting the results.

Solvent System Solubility Type Temperature Solubility (mg/mL) Solubility (mM)
DMSOThermodynamic25 °C[Experimental Value][Calculated Value]
DMFThermodynamic25 °C[Experimental Value][Calculated Value]
PBS (pH 7.4)Kinetic (from DMSO stock)25 °C[Experimental Value][Calculated Value]

Interpretation: High thermodynamic solubility in DMSO and DMF would confirm the initial hypothesis and establish these as suitable solvents for preparing concentrated stock solutions. The kinetic solubility in an aqueous buffer is a critical parameter for designing biological experiments, indicating the maximum concentration that can be achieved in an assay without the compound precipitating out of solution.

Conclusion

Determining the solubility profile of a novel compound such as CAS 1864060-71-8 is a foundational activity in chemical and pharmaceutical research. While predictive analysis based on chemical structure provides a valuable starting point, it must be substantiated by rigorous experimental data. The shake-flask method for thermodynamic solubility provides a definitive, equilibrium-based value, essential for understanding a compound's intrinsic properties. Concurrently, kinetic solubility assays offer a practical assessment of a compound's behavior under conditions that mimic in vitro screening environments. By employing these validated protocols, researchers can confidently characterize their compounds, ensuring data integrity and enabling informed decisions in subsequent stages of research and development.

References

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Available at: [Link]

  • Lethbridge College. (2023). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Williamson, K. L., & Minard, R. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Available at: [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. Available at: [Link]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Available at: [Link]

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Foundational

Foreword: The Architectural Versatility of the 1,3,5-Benzenetrimethanamine Scaffold

An In-depth Technical Guide to the Electronic Properties of [3,5-Bis(aminomethyl)phenyl]methanamine Derivatives To the researchers, scientists, and pioneers in drug development and materials science, this guide delves in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of [3,5-Bis(aminomethyl)phenyl]methanamine Derivatives

To the researchers, scientists, and pioneers in drug development and materials science, this guide delves into the electronic landscape of derivatives based on the [3,5-Bis(aminomethyl)phenyl]methanamine core, also known as 1,3,5-tris(aminomethyl)benzene.[1][2] This seemingly simple, symmetrical molecule serves as a powerful and versatile scaffold. Its three aminomethyl arms, positioned at the 1, 3, and 5 positions of a central benzene ring, provide a unique platform for constructing complex, multi-functional molecules. By strategically modifying these arms, we can precisely tune the molecule's electronic architecture, unlocking a vast potential for applications ranging from next-generation organic electronics to sophisticated therapeutic agents.[3][4][5]

This document moves beyond a mere recitation of facts. As a senior application scientist, my objective is to provide a narrative grounded in causality. We will explore not just what the electronic properties are, but why they manifest and how they can be rationally engineered. We will examine the synthesis of these derivatives, the analytical techniques used to characterize their electronic behavior, and the fundamental structure-property relationships that govern their function. This guide is designed to be a self-validating system, where theoretical principles are interwoven with practical, field-proven experimental protocols.

The Synthetic Gateway: From Core Molecule to Functional Derivative

The journey into the electronic properties of these derivatives begins with their synthesis. The ability to controllably functionalize the three aminomethyl groups is paramount. A common and effective starting point involves precursors like 1,3,5-tris(bromomethyl)benzene or the corresponding dialdehyde, 1,3-bis[(4-formylphenyl)methyl]benzene.[6]

One of the most direct methods is the reductive amination of a dialdehyde precursor. This process involves reacting the aldehyde with a variety of primary or secondary amines to form an imine, which is then reduced to the final amine derivative.[6] This approach offers a high degree of modularity, allowing for the introduction of a wide array of functional groups.

More advanced synthetic strategies, such as nickel-catalyzed aromatic amination or palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enable the attachment of diverse aryl and heteroaryl moieties, further expanding the chemical space and the range of accessible electronic properties.[6][7]

Synthesis_Workflow Core 1,3,5-Functionalized Benzene Core (e.g., -CH2Br, -CHO) Reaction Synthetic Transformation (e.g., Reductive Amination, Suzuki Coupling) Core->Reaction Reagent Functional Reagents (Amines, Boronic Acids, etc.) Reagent->Reaction Product [3,5-Bis(aminomethyl)phenyl]methanamine Derivative Reaction->Product High Yield

Caption: General synthetic workflow for derivatization.

Decoding the Electronic Architecture: HOMO, LUMO, and the Energy Gap

At the heart of a molecule's electronic behavior are its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the difference between them—the energy gap (Eg)—dictate the material's utility in electronic devices.[4][8]

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band in a semiconductor. Its energy level corresponds to the ionization potential—the energy required to remove an electron. A higher HOMO level indicates a greater propensity to donate an electron, a key characteristic for hole-transport materials (p-type semiconductors).[9][10]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is analogous to the conduction band. Its energy level relates to the electron affinity—the energy released when an electron is added. A lower LUMO level signifies a greater ability to accept an electron, which is essential for electron-transport materials (n-type semiconductors).[9][10]

  • Energy Gap (Eg): The energy difference between the HOMO and LUMO levels is the fundamental energy gap.[11] This gap determines the minimum energy required to excite an electron from the ground state. Consequently, it governs the material's optical properties, such as the color of light it absorbs and emits, and is a primary determinant of its electrical conductivity.

HOMO_LUMO_Gap cluster_orbitals Molecular Orbital Energy Levels LUMO LUMO (Electron Accepting) HOMO HOMO (Electron Donating) p1 p2 p1->p2  Energy Gap (Eg)

Caption: Relationship between HOMO, LUMO, and the Energy Gap.

Experimental and Computational Characterization Protocols

A multi-pronged approach combining electrochemical analysis, optical spectroscopy, and computational modeling is essential for a comprehensive understanding of the electronic properties of these derivatives.

Cyclic Voltammetry (CV): Probing Redox Potentials

Cyclic voltammetry is the cornerstone technique for experimentally determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be reliably estimated.[12] The method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

  • Preparation:

    • Dissolve the derivative (typically 1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

    • Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12]

    • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Measurement:

    • Perform a cyclic voltammogram by sweeping the potential from an initial value to a final value and back again at a set scan rate (e.g., 100 mV/s).

    • Record the resulting voltammogram, which plots current versus potential. Identify the onset potentials for the first oxidation (Eox) and first reduction (Ered) peaks.

  • Calibration and Calculation:

    • After the measurement, add a small amount of an internal standard with a known redox potential, typically ferrocene/ferrocenium (Fc/Fc+), and record its voltammogram. The standard potential of Fc/Fc+ is often assumed to be 4.8 eV below the vacuum level.[12]

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas[13]:

      • EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]

    • The electrochemical energy gap is then: Eg = ELUMO - EHOMO .

CV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve Derivative & Electrolyte B Assemble 3-Electrode Cell A->B C De-aerate with N2/Ar B->C D Run Cyclic Voltammogram C->D E Record Oxidation (E_ox) & Reduction (E_red) Potentials D->E F Calibrate with Ferrocene E->F G Calculate HOMO & LUMO Energy Levels F->G

Caption: Experimental workflow for Cyclic Voltammetry analysis.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures a molecule's absorption of light and is used to determine the optical band gap (Egopt), which corresponds to the energy of the HOMO-LUMO transition.[8]

  • Preparation: Prepare a dilute solution of the derivative in a UV-transparent solvent (e.g., THF, chloroform).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

  • Calculation: Determine the absorption onset wavelength (λonset) from the low-energy edge of the lowest energy absorption band.

  • Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λonset (nm) .

Density Functional Theory (DFT): A Computational Lens

Computational chemistry, particularly DFT, serves as a powerful predictive and explanatory tool. It allows for the calculation of molecular geometries, orbital energies (HOMO/LUMO), and simulated absorption spectra, providing deep insights that complement experimental findings.[14][15] Calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p).[15][16]

Engineering Electronic Properties: Structure-Property Relationships

The true power of the [3,5-Bis(aminomethyl)phenyl]methanamine scaffold lies in the ability to tune its electronic properties through synthetic modification. The choice of substituents attached to the aminomethyl arms has a profound and predictable impact on the frontier orbital energies.

  • Electron-Donating Groups (EDGs): Groups such as alkyls (-R), alkoxides (-OR), and amines (-NR2) donate electron density to the core aromatic system. This destabilizes the HOMO, causing its energy level to rise (become less negative). The effect on the LUMO is typically less pronounced.

  • Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF3), nitro (-NO2), and cyano (-CN) pull electron density away from the core.[5][17] This stabilizes the LUMO, causing its energy level to drop (become more negative). This is a common strategy for designing n-type materials.[10]

  • Extended π-Conjugation: Attaching aromatic or other conjugated systems (e.g., phenyl, thiophene) extends the delocalization of electrons. This generally raises the HOMO and lowers the LUMO simultaneously, leading to a smaller energy gap.[9]

  • Steric Effects: The introduction of bulky substituents, such as in 1,3,5-triethylbenzene scaffolds, can force a twist in the molecular geometry.[18] This can disrupt π-conjugation, potentially leading to a larger energy gap compared to a more planar analogue.

Table 1: Influence of Substituent Type on Electronic Properties
Derivative TypeSubstituent ExampleExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Eg
Alkyl-Substituted -CH2-N(CH3)2Increase (Less Negative)Minor ChangeDecrease
Aryl-Substituted -CH2-NH-PhenylIncreaseDecreaseSignificant Decrease
Fluorinated Aryl -CH2-NH-C6H4-CF3Minor Change / DecreaseSignificant DecreaseDecrease / Variable
Heterocyclic -CH2-NH-ThiopheneIncreaseDecreaseSignificant Decrease

Concluding Remarks and Future Outlook

The derivatives of [3,5-Bis(aminomethyl)phenyl]methanamine represent a rich and promising class of organic materials. Their well-defined three-fold symmetry provides a robust architectural foundation, while the versatility of amine chemistry allows for precise and predictable tuning of their fundamental electronic properties. The strategic interplay of electron-donating and electron-withdrawing substituents, coupled with the control of π-conjugation and molecular geometry, empowers scientists to design molecules with tailored HOMO, LUMO, and energy gap values.

The continued exploration of this molecular scaffold, guided by the synergistic application of synthetic chemistry, electrochemical and spectroscopic analysis, and computational modeling, will undoubtedly lead to the development of novel materials for advanced applications in organic electronics, sensing, and beyond.

References

  • [3,5-Bis(aminomethyl)phenyl]methanamine | C9H15N3 | CID 10989469 - PubChem. Available at: [Link]

  • The distribution of HOMO and LUMO of different D-A polymers with the... - ResearchGate. Available at: [Link]

  • (a) HOMO of polyester, b LUMO of polyester, c HOMO of polyester-T705,... - ResearchGate. Available at: [Link]

  • 1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7 - Allen J. Bard. Available at: [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Electronic Structure of 1,3,5-triaminobenzene Trication and Related Triradicals: Doublet Versus Quartet Ground State - PubMed. Available at: [Link]

  • A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for... - ResearchGate. Available at: [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. Available at: [Link]

  • Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Available at: [Link]

  • (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | C15H27N3 | CID 1512484 - PubChem. Available at: [Link]

  • (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets - Beilstein Journals. Available at: [Link]

  • Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane.. Available at: [Link]

  • (PDF) Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - ResearchGate. Available at: [Link] trifluoromethylbenzylbenzene-12-diamine_and_NN-Bis2-nitrophenyl-35-bis-trifluoromethylaniline

  • Electronic properties studies of Benzene under Boron Nitride nano ring field. Available at: [Link]

  • Photochromic materials for potential application in organic electronics. - ResearchOnline@JCU. Available at: [Link]

  • Understanding the electro-catalytic effect of benzene ring substitution on the electrochemical oxidation of aniline and its derivatives using BDD anode: Cyclic voltammetry, bulk electrolysis and theoretical calculations - IAEA. Available at: [Link]

  • Computational studies on electronic and optical properties of dopamine derivatives structure. Available at: [Link]

  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. Available at: [Link]

  • Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Available at: [Link]

  • Computational study on C−H…π interactions of acetylene with benzene, 1,3,5-trifluorobenzene and coronene - ResearchGate. Available at: [Link]

  • HOMO, LUMO energy levels, and band gaps of polymers (exp represents the values from the experimental measures 46 ). - ResearchGate. Available at: [Link]

  • [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide — Chemical Substance Information - NextSDS. Available at: [Link]

  • Enhancing the electronic properties of graphimine through transition metal substitution: A DFT Study | Revista Mexicana de Física. Available at: [Link]

  • Functionalized triarylamines for applications in organic electronics. Available at: [Link]

  • Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. Available at: [Link]

  • Electronic supplementary information 3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks suppress - Rsc.org. Available at: [Link]

  • (PDF) Synthesis and charge-transfer complexation studies on bis(aminomethyl) m-terphenyl based bis-oxy cyclophanes with intra-annular amide functionality - ResearchGate. Available at: [Link]

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Exploratory

Reticular Engineering of Covalent Organic Frameworks: A Technical Guide to Aromatic Triamine Linkers

As the demand for highly crystalline, porous, and tunable materials accelerates across drug development, optoelectronics, and environmental remediation, Covalent Organic Frameworks (COFs) have emerged as a transformative...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly crystalline, porous, and tunable materials accelerates across drug development, optoelectronics, and environmental remediation, Covalent Organic Frameworks (COFs) have emerged as a transformative class of polymers. Unlike traditional Metal-Organic Frameworks (MOFs), COFs are constructed entirely from light non-metals via strong covalent bonds.

As a Senior Application Scientist, I have observed that the architectural success of a COF heavily depends on the geometric and electronic properties of its monomeric building blocks. Among these, C3​ -symmetric aromatic triamines—such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and tris(4-aminophenyl)amine (TAPA)—stand out as privileged linkers. This whitepaper provides an in-depth technical roadmap for the discovery, synthesis, and validation of novel imine-linked COFs using these aromatic triamines.

Mechanistic Foundations of Triamine-Directed Assembly

The synthesis of highly ordered COFs relies on the principles of Dynamic Covalent Chemistry (DCC) . When a C3​ -symmetric aromatic triamine is reacted with a C2​ -symmetric linear dialdehyde (e.g., terephthalaldehyde, PDA), the geometry dictates the formation of a 2D hexagonal (hcb) lattice.

The Causality of Dynamic Error Correction

The formation of the imine bond ( −C=N− ) is a reversible condensation reaction. This reversibility is the critical mechanistic engine that allows the polymer to "error-correct." During the initial stages of polymerization, amorphous kinetic products form rapidly. However, under solvothermal conditions with an acid catalyst, these misaligned bonds continuously break and reform until the system reaches its thermodynamic sink: a highly crystalline, extended framework.

To achieve this, we use aqueous acetic acid (typically 3–6 M). The causality here is a delicate pH balance: the acid must be strong enough to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity) but weak enough to avoid fully protonating the triamine (which would quench its nucleophilicity and halt the reaction).

ReticularDesign A C3-Symmetric Triamine (e.g., TAPB, TAPA) C Dynamic Covalent Chemistry (Imine Condensation) A->C B C2-Symmetric Dialdehyde (e.g., PDA) B->C D 2D Hexagonal Lattice (hcb topology) C->D Error Correction (Acetic Acid Catalyst) E Interlayer Stacking (π-π interactions) D->E F Highly Crystalline Porous COF E->F

Reticular design logic for hcb-topology COFs using C3 and C2 symmetric linkers.

Experimental Workflows: From Monomer to Framework

The following protocols detail the synthesis of triamine-based COFs. Each protocol is designed as a self-validating system to ensure structural integrity at every phase.

Protocol 1: Solvothermal Synthesis of TAPB-PDA COF

This is the gold-standard method for producing bulk, highly crystalline COF powders, leveraging.

Methodology:

  • Monomer Preparation: Weigh TAPB (0.06 mmol) and PDA (0.09 mmol) into a heavy-walled Pyrex tube. Causality: The 2:3 molar ratio strictly adheres to the stoichiometry required for the C3​+C2​ polycondensation.

  • Solvent Addition: Add 2 mL of a 1,4-dioxane/mesitylene mixture (4:1 v/v). Causality: Dioxane acts as a "good" solvent to solubilize the monomers, while mesitylene acts as a "poor" non-polar solvent. This specific ratio controls the supersaturation level, forcing the growing oligomers to precipitate slowly and crystallize rather than form amorphous gels.

  • Catalyst Injection: Add 0.2 mL of 6 M aqueous acetic acid.

  • Degassing (Freeze-Pump-Thaw): Submerge the tube in liquid nitrogen, apply high vacuum, isolate the vacuum, and thaw. Repeat for 3 cycles. Causality: Removing dissolved oxygen prevents the oxidative degradation of the triamine at high temperatures. Removing atmospheric moisture pushes the condensation equilibrium forward.

  • Polymerization: Flame-seal the tube under vacuum and heat at 120 °C for 72 hours.

  • Isolation & Activation: Cool to room temperature. Filter the precipitate and wash extensively with anhydrous THF and acetone. Perform Soxhlet extraction with THF for 24 hours, followed by supercritical CO₂ drying. Causality: Supercritical drying prevents the capillary forces of evaporating liquid solvents from collapsing the delicate mesoporous structure.

Self-Validation Checkpoints:

  • Visual: The reaction mixture should transition from a clear solution to a brightly colored (yellow/orange) insoluble powder.

  • Spectroscopic (FT-IR): Successful polymerization is confirmed by the disappearance of the N-H stretching bands (~3300–3400 cm⁻¹) and the C=O stretch (~1700 cm⁻¹), alongside the emergence of a strong C=N imine stretch at ~1620 cm⁻¹.

  • Diffraction (PXRD): The appearance of an intense, sharp (100) reflection peak at low 2 θ (~2.5°) validates long-range structural order.

Workflow Step1 Monomer Preparation TAPB + Dialdehyde Dioxane/Mesitylene Step2 Catalyst Addition Aqueous Acetic Acid pH control Step1->Step2 Step3 Degassing Freeze-Pump-Thaw 3 Cycles Step2->Step3 Step4 Polymerization 120 °C for 72h Sealed Tube Step3->Step4 Step5 Activation Soxhlet Extraction Supercritical CO2 Step4->Step5 Step6 Validation PXRD & FT-IR Porosity Analysis Step5->Step6

Standard solvothermal workflow for synthesizing highly crystalline imine-linked COFs.

Protocol 2: Mechanochemical Synthesis for Scalability

For applications requiring rapid, bulk production without massive solvent waste, mechanochemical synthesis is utilized.

Methodology:

  • Place equimolar ratios of the triamine (e.g., TAPB) and a trialdehyde (e.g., 1,3,5-triformylbenzene, TFB) into a solvent-free mortar or a ball mill.

  • Grind continuously at room temperature. Causality: Mechanical shear forces overcome the activation energy barrier for the imine condensation, driving the reaction rapidly without the need for bulk solvent mediation.

  • Wash the resulting powder with ethanol and water to remove unreacted monomers.

Self-Validation Checkpoints:

  • Kinetics: As demonstrated in the1[1], the physical transformation into a homogeneous solid occurs rapidly. Time-resolved in situ synchrotron X-ray diffraction can be used to monitor the real-time formation dynamics of the crystalline framework.

Quantitative Data & Structural Characterization

The choice of the aromatic triamine core directly impacts the porosity and functional capability of the resulting COF. Below is a synthesized dataset comparing prominent triamine-based COFs:

COF DesignationAmine LinkerAldehyde LinkerBET Surface Area ( m2/g )Pore Size (nm)Primary Application
COF TTA−BTPA​ TTABTPA18421.75Optoelectronics / Charge Transfer
COF TAPB−BTPA​ TAPBBTPA14631.77Optoelectronics / Charge Transfer
TAPB-PDA COF TAPBPDA~1400~1.50Ultrathin Films / Mechanics
TAPB-TFB COF TAPBTFBN/A (High)N/APFAS Remediation (Water Treatment)

Note: Data aggregated from structural characterizations of 2[2] and3[3].

Advanced Applications & Emerging Paradigms

Optoelectronics and Charge Transfer

The electronic nature of the triamine core dictates the exciton relaxation dynamics of the framework. For instance, substituting the benzene core of TAPB with the triphenylamine core of TAPA creates a highly electron-rich environment. Research into 2[2] reveals that TAPA-based COFs exhibit significantly prolonged charge carrier lifetimes due to extended π -conjugation and larger electron delocalization, making them prime candidates for advanced photocatalysis.

Environmental Remediation

The tunable porosity and high stability of triamine-based COFs make them exceptional metal-free adsorbers. The mechanochemically synthesized TAPB-TFB COF has demonstrated remarkable efficiency in eliminating persistent environmental contaminants from water. Specifically, it can effectively extract perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), with1[1].

Mechanical Robustness in Thin Films

For integration into electronic devices or separation membranes, COFs must be processed into robust films. By utilizing a modulator-solvent induced polymerization process or spin-casting from trifluoroacetic acid, researchers have successfully created free-standing TAPB-PDA COF films. Direct tensile testing on the surface of water revealed a 3[3], proving that these purely organic frameworks possess the structural integrity required for rigorous industrial applications.

References

  • Covalent Organic Frameworks (COFs) Linkers. Tokyo Chemical Industry Co., Ltd.

  • Mechanochemically Synthesized Covalent Organic Framework Effectively Captures PFAS Contaminants. PubMed / Small. 1

  • Divergent Properties in Structural Isomers of Triphenylamine-Based Covalent Organic Frameworks. Chemistry of Materials - ACS Publications.4

  • Patterning, Transfer, and Tensile Testing of Covalent Organic Framework Films with Nanoscale Thickness. Chemistry of Materials - ACS Publications. 3

  • Synthesis of a Scalable Two-Dimensional Covalent Organic Framework (COF) by Photon-assisted Imine Condensation Reaction on the Water Surface. ResearchGate. 5

  • Tuning Photoexcited Charge Transfer in Imine-Linked Two-dimensional Covalent Organic Frameworks. OSTI. 2

  • Novel Microwave-Assisted Synthesis of COFs: 2020–2022. MDPI. 6

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Foundational

structural characterization of[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

An In-depth Technical Guide to the Structural Characterization of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract [3,5-Bis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Characterization of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

[3,5-Bis(aminomethyl)phenyl]methanamine, also known as 1,3,5-tris(aminomethyl)benzene, is a tripodal primary amine that serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Its trihydrobromide salt, [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, is a stable, crystalline solid that is amenable to a variety of structural characterization techniques. This guide provides a comprehensive overview of the key analytical methods used to elucidate and confirm the structure of this compound, offering insights into the principles behind the techniques and the interpretation of the expected data.

Introduction: The Significance of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide

The trifunctional nature of [3,5-Bis(aminomethyl)phenyl]methanamine, with its three primary amine groups arranged in a C3-symmetric fashion around a central benzene ring, makes it a highly valuable scaffold. The protonated amine groups in its trihydrobromide salt enhance its solubility in polar solvents and provide well-defined hydrogen bond donors for crystal engineering and molecular recognition studies. A thorough structural characterization is paramount to ensure the purity, identity, and suitability of this compound for its intended applications.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any compound is a clear understanding of its molecular structure and fundamental properties.

PropertyValueSource
Chemical Formula C9H18Br3N3[1]
Molecular Weight 407.97 g/mol [1]
IUPAC Name [3,5-bis(aminomethyl)phenyl]methanamine;trihydrobromide[2]
CAS Number 1864060-71-8[2]
Physical Form Expected to be a crystalline solid[3]

Synthesis Overview

The core amine, [3,5-Bis(aminomethyl)phenyl]methanamine, is typically synthesized via the reduction of 1,3,5-tricyanobenzene.[3][4] The trihydrobromide salt is then readily prepared by treating the free amine with hydrobromic acid.

Synthesis 1,3,5-Tricyanobenzene 1,3,5-Tricyanobenzene Reduction\n(e.g., Raney Ni, H2) Reduction (e.g., Raney Ni, H2) 1,3,5-Tricyanobenzene->Reduction\n(e.g., Raney Ni, H2) [3,5-Bis(aminomethyl)phenyl]methanamine [3,5-Bis(aminomethyl)phenyl]methanamine Reduction\n(e.g., Raney Ni, H2)->[3,5-Bis(aminomethyl)phenyl]methanamine Acid-Base Reaction\n(3 eq. HBr) Acid-Base Reaction (3 eq. HBr) [3,5-Bis(aminomethyl)phenyl]methanamine->Acid-Base Reaction\n(3 eq. HBr) [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide Acid-Base Reaction\n(3 eq. HBr)->[3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide

Caption: Synthetic route to the target compound.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, which is soluble in solvents like D₂O or DMSO-d₆, we can predict the key features of its ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectrum (400 MHz, D₂O)

Due to the C3 symmetry of the molecule, the ¹H NMR spectrum is expected to be relatively simple.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s3HAr-HThe three aromatic protons are chemically equivalent and appear as a singlet.
~4.1s6H-CH₂-NH₃⁺The six benzylic protons of the three aminomethyl groups are equivalent and appear as a singlet. The downfield shift is due to the deshielding effect of the adjacent ammonium groups.
~4.8 (variable)br s9H-NH₃⁺The protons of the ammonium groups are exchangeable with the solvent and often appear as a broad singlet.

Expected ¹³C NMR Spectrum (100 MHz, D₂O)

The symmetry of the molecule also simplifies the ¹³C NMR spectrum.

Chemical Shift (δ, ppm)AssignmentRationale
~135Ar-C (quaternary)The three quaternary aromatic carbons attached to the aminomethyl groups are equivalent.
~130Ar-CHThe three methine aromatic carbons are equivalent.
~45-CH₂-NH₃⁺The three benzylic carbons are equivalent.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule. The spectrum is typically acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[5]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300-3000Strong, BroadN-HStretching (in -NH₃⁺)
3100-3000MediumC-H (aromatic)Stretching
2950-2850MediumC-H (aliphatic)Stretching (in -CH₂-)
1600-1450Medium-StrongC=CStretching (aromatic ring)
1500-1400Medium-StrongN-HBending (in -NH₃⁺)
1400-1300MediumC-HBending (in -CH₂-)
850-750StrongC-HOut-of-plane bending (aromatic)

The broadness of the N-H stretching band is indicative of extensive hydrogen bonding in the solid state.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the trihydrobromide salt, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrum

In positive ion mode ESI-MS, the most prominent peak is expected to be that of the protonated free amine.

m/zIon
166.13[M+H]⁺
188.11[M+Na]⁺

Fragmentation of the parent ion would likely involve the loss of ammonia (NH₃) or cleavage of the benzylic C-N bond.

Crystallographic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing. For [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, this technique would reveal the ionic interactions between the ammonium cations and the bromide anions, as well as the hydrogen bonding network.

Expected Crystallographic Data

Based on similar amine hydrobromide salts, a monoclinic or orthorhombic crystal system could be expected.[7] The crystal structure would likely feature an extensive network of N-H···Br hydrogen bonds, leading to a highly ordered and stable crystal lattice.

Caption: Expected hydrogen bonding in the crystal lattice.

Experimental Protocols

The following are generalized protocols for the characterization techniques described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding nuclei in the molecule.

FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Data Acquisition: Infuse the sample solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable size and quality, for example, by slow evaporation of a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

  • Analysis: Analyze the final crystal structure to determine bond lengths, angles, and intermolecular interactions.[8]

Conclusion

The structural characterization of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide relies on a suite of complementary analytical techniques. NMR spectroscopy provides the primary evidence for the molecular structure in solution, while FTIR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight, and X-ray crystallography offers the definitive solid-state structure. By employing these methods in a coordinated manner, researchers can confidently establish the identity, purity, and three-dimensional arrangement of this important chemical building block, ensuring its suitability for advanced applications.

References

  • Arya, H., Bhatt, T., Arya, P., & Devlal, K. (2024). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. Journal of Molecular Liquids, 395, 123831. [Link]

  • Arya, H., et al. (2024). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. ResearchGate. [Link]

  • NextSDS. (n.d.). [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide — Chemical Substance Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 15 N NMR spectrum of a benzylamine-15 N solution in CD 3 CN:DMSO-d... Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (FDB012059). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • mzCloud. (2014, December 4). Benzylamine. Retrieved from [Link]

  • IntechOpen. (2019, March 23). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

  • Chegg.com. (2020, October 30). Solved Analyze the mass spectrum for benzylamine. Identify. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). benzylamine, hydrobromide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • MDPI. (2019, March 26). Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. Retrieved from [Link]

  • Cambridge University Press. (2012, March 1). Powder diffraction investigations of some organic hydrochlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

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Exploratory

Unraveling the Physicochemical Landscape of Novel Compounds: A Methodological Blueprint

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide is intended to serve as a technical blueprint for the characterization of novel chemical entities, outlining the critical parameters and experimental workflows necessary to build a robust data package for promising drug candidates.

A Note on the Target Compound (CAS 1864060-71-8):

Initial searches for the compound designated by CAS number 1864060-71-8 have not yielded a definitive chemical entity within publicly accessible chemical databases and supplier catalogs. This suggests that the provided CAS number may be incorrect or not yet publicly assigned. The following sections will, therefore, detail a comprehensive methodological approach that would be applied to a valid chemical entity.

Part 1: Foundational Physicochemical Profiling

A thorough understanding of a compound's identity and fundamental properties forms the bedrock of all subsequent development activities.

Chemical Identity and Structure

The first step is the unambiguous confirmation of the chemical structure. For a hypothetical compound, this would involve:

  • Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are employed to confirm the atomic connectivity and elemental composition.

  • Visual Representation: A clear chemical structure diagram is essential for communication and computational modeling.

To illustrate, a Graphviz diagram of a hypothetical molecule's structure is presented below:

cluster_molecule Hypothetical Molecule (Illustrative Example) N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 C C3->C6 C5 C C4->C5 Cl1 Cl C4->Cl1 C5->N1 O1 O C6->O1

Caption: Illustrative chemical structure of a hypothetical molecule.

Core Physicochemical Parameters

A summary of essential physicochemical properties is crucial for early-stage assessment. These data are typically presented in a tabular format for clarity.

PropertyDescriptionImportance in Drug Development
Molecular Formula The elemental composition of the molecule.Foundation for molecular weight calculation and elemental analysis.
Molecular Weight The mass of one mole of the substance.Influences diffusion, solubility, and membrane permeability (Lipinski's Rule of Five).
Melting Point The temperature at which a solid becomes a liquid.Indicates purity and solid-state stability. Affects formulation and manufacturing processes.
Boiling Point The temperature at which a liquid turns into a gas at a given pressure.Relevant for purification and handling of liquid compounds.
Solubility The maximum concentration of a solute that can dissolve in a solvent at a given temperature.Critical for drug delivery, absorption, and bioavailability.
pKa The acid dissociation constant, indicating the strength of an acid.Determines the ionization state of a drug at different physiological pH values, impacting absorption and distribution.
LogP (Octanol-Water Partition Coefficient) A measure of a compound's lipophilicity.Key predictor of membrane permeability, absorption, and potential for off-target effects.

Part 2: Experimental Workflows for Physicochemical Characterization

The generation of reliable physicochemical data relies on robust and well-documented experimental protocols.

Workflow for Solubility Determination

A common and critical experiment is the determination of aqueous solubility. The following diagram outlines a typical workflow for a kinetic solubility assay.

cluster_workflow Kinetic Solubility Assay Workflow start Start: Compound in DMSO dispense Dispense into Aqueous Buffer start->dispense incubate Incubate (e.g., 2 hours) dispense->incubate filter Filter to Remove Precipitate incubate->filter analyze Analyze Supernatant (e.g., LC-MS/MS) filter->analyze quantify Quantify Concentration vs. Standard Curve analyze->quantify end End: Determine Solubility quantify->end

Caption: A generalized workflow for determining the kinetic solubility of a compound.

Step-by-Step Methodology for Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). A typical concentration is 10 mM.

  • Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Dispensing: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into a larger volume (e.g., 98-99 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. This creates the test concentration.

  • Incubation: The microplate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking to allow for equilibration.

  • Filtration: After incubation, the samples are filtered through a filter plate to remove any precipitated compound.

  • Analysis: The filtrate (supernatant) is then analyzed by a suitable analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound.

  • Quantification: The concentration of the compound in the supernatant is quantified by comparing its analytical response to a standard curve of the same compound prepared in the same aqueous buffer.

  • Solubility Determination: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Part 3: The Interplay of Physicochemical Properties and Drug Development

The data generated from these foundational studies have profound implications for the entire drug development pipeline.

cluster_relationship Impact of Physicochemical Properties on Drug Development physchem Physicochemical Properties (Solubility, LogP, pKa) formulation Formulation Development physchem->formulation guides adme ADME (Absorption, Distribution, Metabolism, Excretion) physchem->adme influences toxicology Toxicology adme->toxicology impacts efficacy In Vivo Efficacy adme->efficacy determines

Caption: The relationship between physicochemical properties and key stages of drug development.

A compound with poor aqueous solubility, for instance, will likely face challenges with oral absorption, necessitating advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations. Conversely, a highly lipophilic compound (high LogP) may exhibit excellent membrane permeability but could also be prone to non-specific binding, rapid metabolism, and potential off-target toxicity.

Conclusion

The systematic and rigorous evaluation of a compound's molecular weight and physicochemical properties is a cornerstone of successful drug development. While the specific identity of CAS 1864060-71-8 remains to be clarified, the principles and methodologies outlined in this guide provide a robust framework for the characterization of any novel chemical entity. By investing in a comprehensive understanding of these fundamental characteristics, researchers and drug development professionals can make more informed decisions, mitigate risks, and ultimately increase the probability of advancing promising new therapies to the clinic.

Protocols & Analytical Methods

Method

Application Note: Advanced Tripodal Ligand Coordination Chemistry Using[3,5-Bis(aminomethyl)phenyl]methanamine

Executive Summary & Mechanistic Rationale In the development of advanced metallopharmaceuticals, supramolecular sensors, and artificial metalloenzymes, the architectural design of the ligand scaffold is paramount. [3,5-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of advanced metallopharmaceuticals, supramolecular sensors, and artificial metalloenzymes, the architectural design of the ligand scaffold is paramount. [3,5-Bis(aminomethyl)phenyl]methanamine , commonly referred to as 1,3,5-tris(aminomethyl)benzene (TMB) or MECAM scaffold , serves as a highly efficient C3​ -symmetric tripodal anchor.

The Causality of Preorganization: Unlike highly flexible aliphatic tripodal ligands such as tris(2-aminoethyl)amine (TREN), the TMB scaffold incorporates a rigid aromatic benzene core. This rigidity restricts the conformational degrees of freedom of the uncomplexed apo-ligand. When functionalized with bidentate chelating moieties (e.g., catechols, hydroxypyridinones, or dipicolylamines) and exposed to a target metal ion ( Fe3+ , Gd3+ , Cu2+ ), the preorganized structure drastically reduces the entropic penalty ( ΔS ) of complexation. This phenomenon, a macroscopic manifestation of the chelate effect , yields metallo-complexes with exceptional thermodynamic stability and kinetic inertness, which are critical safety parameters for in vivo applications like MRI contrast agents and iron chelation therapies[1].

Thermodynamic Profiling & Scaffold Comparison

To understand the superiority of the TMB scaffold, it is essential to compare its thermodynamic stability constants ( logβ ) and pM values ( −log[Mfree​] at pH 7.4) against other common scaffolds. The data below highlights how substituting a flexible TREN cap with a rigid TMB (mesitylene-based) cap enhances metal affinity.

Table 1: Comparative Thermodynamic Data of Tripodal Metallo-Complexes
Ligand ScaffoldChelating MoietyTarget Metal logβ (Stability)pM ValuePrimary ApplicationRef
TMB (MECAM) Catecholamide Fe(III) ~ 43.0~ 29.0Siderophore Mimic / Iron Overload[2]
Enterobactin Catecholamide Fe(III) ~ 49.0~ 35.5Natural Bacterial Siderophore[2]
TMB 3,2-HOPO Gd(III) ~ 20.3~ 19.0High-Relaxivity MRI Contrast[3]
TREN 3,2-HOPO Gd(III) ~ 18.5~ 17.2Standard MRI Contrast[1]

Note: A higher pM value indicates a lower concentration of toxic free metal ions in solution at physiological pH, validating the safety profile of TMB-derived complexes.

Experimental Workflows & Protocols

The following protocols detail the synthesis of a hexadentate TMB-hydroxypyridinone (HOPO) ligand and its subsequent metallation with Gadolinium(III). Every step is designed as a self-validating system to ensure high purity and optimal coordination.

Pathway cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Coordination Chemistry N1 TMB Scaffold [3,5-Bis(aminomethyl)phenyl]methanamine N2 Amide Coupling (High Dilution) N1->N2 + Benzyl-protected HOPO-NHS Ester N3 Deprotection (Catalytic Hydrogenation) N2->N3 Pd/C, H2 (1 atm) N4 Hexadentate Tripodal Ligand (Apo-form) N3->N4 N5 Metallation (pH Titration to 7.4) N4->N5 GdCl3·6H2O in MeOH/H2O N6 Thermodynamically Stable Metallo-Complex N5->N6 Self-Assembly (Chelate Effect)

Workflow of TMB-based tripodal ligand synthesis and metal coordination.

Protocol A: Synthesis of TMB-Capped Hexadentate Ligand

Objective: Synthesize a C3​ -symmetric hexadentate ligand using TMB and benzyl-protected 1-methyl-3-hydroxy-pyridin-2-one (1-Me-3,2-HOPO).

  • Activation of Chelator:

    • Action: Dissolve 3.5 equivalents of benzyl-protected 1-Me-3,2-HOPO acid in anhydrous dichloromethane (DCM). Add 3.5 eq of N-hydroxysuccinimide (NHS) and 3.5 eq of N,N'-dicyclohexylcarbodiimide (DCC). Stir for 4 hours at room temperature.

    • Causality: DCC couples the acid to NHS, forming a highly reactive NHS-ester. This ensures rapid and complete amidation when the amine is introduced, preventing incomplete functionalization of the tripodal arms.

    • Validation: Filter the byproduct (dicyclohexylurea, DCU). TLC should confirm the complete consumption of the starting acid.

  • Amide Coupling (High Dilution Strategy):

    • Action: Dissolve 1.0 eq of TMB scaffold in a large volume of DCM (e.g., 250 mL for 4 mmol) containing excess triethylamine. Add the activated NHS-ester dropwise over 2 hours using a syringe pump.

    • Causality: High dilution and dropwise addition prevent intermolecular cross-linking between TMB molecules, strongly favoring the formation of the discrete intramolecular C3​ -symmetric product[1].

  • Deprotection:

    • Action: Isolate the benzyl-protected intermediate. Dissolve in tetrahydrofuran (THF) and add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 12 hours.

    • Causality: Catalytic hydrogenation cleanly cleaves the benzyl protecting groups to reveal the critical hydroxyl coordinating oxygens without hydrolyzing the newly formed amide bonds[2].

    • Validation: 1H NMR must show the complete disappearance of the benzyl CH2​ protons (~5.2 ppm) and aromatic protons (~7.3 ppm), leaving the distinct TMB core singlet (~7.0 ppm).

Protocol B: Metallation and Complex Isolation

Objective: Coordinate Gd3+ to the synthesized apo-ligand to form a stable MRI contrast agent.

  • Metal Addition:

    • Action: Dissolve the deprotected TMB-HOPO ligand in a 1:1 mixture of Methanol/Milli-Q Water. Add 0.95 equivalents of GdCl3​⋅6H2​O .

    • Causality: Using a slight substoichiometric amount of Gadolinium ensures no toxic free Gd3+ remains in the final product.

  • pH-Driven Self-Assembly:

    • Action: The initial solution will be acidic due to proton displacement. Carefully titrate the solution to pH 7.4 using 0.1 M NaOH.

    • Causality: The hydroxyl groups of the HOPO moieties must be deprotonated to bind the metal effectively. However, overshooting the pH (>8.5) can cause the irreversible precipitation of Gadolinium hydroxide ( Gd(OH)3​ ).

  • Self-Validation (Xylenol Orange Test):

    • Action: Take a 10 μL aliquot of the reaction mixture and add it to a buffered Xylenol Orange solution.

    • Result: A yellow color confirms the absence of free Gd3+ . A purple/red color indicates uncomplexed metal, requiring further pH adjustment or ligand addition.

Applications in Therapeutics & Diagnostics

1. High-Relaxivity MRI Contrast Agents: Because the TMB scaffold is highly preorganized, TMB-HOPO Gadolinium complexes exhibit exceptional thermodynamic stability ( logβ≈20.3 ). This prevents in vivo transmetallation with endogenous Zn2+ or Ca2+ , mitigating the risk of Nephrogenic Systemic Fibrosis (NSF). Furthermore, the spatial arrangement allows for optimal water exchange rates, yielding relaxivities significantly higher than commercial agents like Magnevist[1][3].

2. Iron Chelation Therapy (Siderophore Mimics): When functionalized with catecholamide groups, the TMB scaffold forms MECAM, a synthetic analogue of the natural bacterial siderophore enterobactin. MECAM tightly encapsulates Fe3+ in a hexadentate coordination sphere, making it a potent candidate for treating iron overload disorders (e.g., β -thalassemia)[2].

3. Artificial Metalloenzymes & DNA/RNA Cleavage: By attaching 2,2'-dipicolylamine to the TMB core, researchers can synthesize trinuclear Cu(II) complexes. The rigid spatial orientation of the three copper centers acts cooperatively to selectively bind and hydrolyze the phosphodiester bonds of RNA and DNA, serving as synthetic nucleases for genetic research[4].

4. Ditopic Ion Recognition: Beyond transition metals, the TMB scaffold can be modified with phosphine oxides to create tripodal ditopic receptors. These receptors show enhanced binding affinities for halides (like bromide) specifically in the presence of Li+ cations, demonstrating allosteric cooperative binding useful in advanced sensor development[5].

References

  • Effect of a Mesitylene-Based Ligand Cap on the Relaxometric Properties of Gd(III) Hydroxypyridonate MRI Contrast Agents Source: PMC / NIH URL:[Link]

  • Novel enterobactin analogues as potential therapeutic chelating agents: Synthesis, thermodynamic and antioxidant studies Source: PMC / NIH URL:[Link]

  • WO1997000245A1 - 3-hydroxy-2(1h)
  • Trinuclear Copper(II) Complex Showing High Selectivity for the Hydrolysis of 2'-5' over 3'-5' Source: ACS Publications URL:[Link]

  • Lithium cation enhances anion binding in a tripodal phosphine oxide-based ditopic receptor Source: PMC / NIH URL:[Link]

Sources

Application

Constructing Covalent Organic Frameworks with Benzene-1,3,5-triyltrimethanamine: A Detailed Guide for Researchers

Introduction: The Architectural Precision of Covalent Organic Frameworks Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, meticulously assembled from organic building blo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Precision of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a revolutionary class of crystalline porous polymers, meticulously assembled from organic building blocks through strong covalent bonds.[1] Their defining characteristics—high surface area, tunable porosity, and pre-designable structures—make them exceptionally promising materials for a multitude of applications, including gas storage and separation, catalysis, and, notably, in the realm of drug development as advanced delivery systems.[2][3][4] The ability to precisely engineer their frameworks at the molecular level allows for the creation of materials with tailored functionalities.[5]

This application note provides a comprehensive guide to the synthesis and characterization of a specific class of imine-linked COFs utilizing benzene-1,3,5-triyltrimethanamine as a key trigonal building block. This C3-symmetric amine monomer, when reacted with a complementary C2-symmetric dialdehyde, facilitates the formation of a hexagonal two-dimensional (2D) framework.[6] We will delve into the mechanistic underpinnings of imine-linked COF formation, provide detailed, field-tested protocols for their synthesis and subsequent characterization, and discuss their potential applications in drug development.

The formation of imine-linked COFs is a dynamic process governed by the reversible Schiff base condensation reaction between an amine and an aldehyde.[7] This reversibility is crucial for the "error-correction" mechanism that allows the framework to self-heal and crystallize into a highly ordered structure.[8] The use of acid catalysts, such as acetic acid, is pivotal in this process, as it facilitates the dehydration of the hemiaminal intermediate to form the stable imine linkage.[7]

I. Synthesis of an Imine-Linked COF: A Step-by-Step Protocol

This section outlines a robust solvothermal synthesis protocol for a representative COF constructed from benzene-1,3,5-triyltrimethanamine (BTT) and terephthalaldehyde (PDA). The solvothermal method, conducted in a sealed vessel at elevated temperatures, is a widely adopted strategy for producing high-quality COFs.[9][10]

Materials and Instrumentation
Reagent/Equipment Specification Supplier
Benzene-1,3,5-triyltrimethanamine (BTT)≥98%Commercially Available
Terephthalaldehyde (PDA)≥99%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
MesityleneAnhydrous, ≥99%Commercially Available
Acetic Acid (6 M aqueous solution)Reagent GradeCommercially Available
Pyrex TubeHeavy-walledCommercially Available
OvenCapable of maintaining 120 °CStandard Laboratory Equipment
CentrifugeCapable of 8000 rpmStandard Laboratory Equipment
Schlenk LineFor inert atmosphere operationsStandard Laboratory Equipment
Experimental Workflow

COF_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Solvothermal Reaction cluster_workup Work-up and Purification cluster_activation Activation Monomers Benzene-1,3,5-triyltrimethanamine (BTT) Terephthalaldehyde (PDA) Solvents 1,4-Dioxane & Mesitylene Monomers->Solvents Dissolve/Suspend Catalyst 6 M Acetic Acid Solvents->Catalyst Add Catalyst Pyrex Seal in Pyrex Tube Catalyst->Pyrex Heating Heat at 120 °C for 72h Pyrex->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Isolate Crude Product via Filtration Cooling->Filtration Washing Wash with Anhydrous Acetone & THF Filtration->Washing Solvent_Exchange Soxhlet Extraction with Acetone Washing->Solvent_Exchange Drying Dry under Vacuum at 120 °C Solvent_Exchange->Drying Final_Product Activated COF Powder Drying->Final_Product

Caption: Workflow for the solvothermal synthesis of an imine-linked COF.

Detailed Synthesis Protocol
  • Preparation of the Reaction Mixture: In a Pyrex tube, combine benzene-1,3,5-triyltrimethanamine (BTT, 0.5 mmol) and terephthalaldehyde (PDA, 0.75 mmol).

  • Addition of Solvents and Catalyst: To the mixture of monomers, add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (5.0 mL). Subsequently, add an aqueous solution of acetic acid (6 M, 0.5 mL) as the catalyst.[2]

  • Degassing and Sealing: The tube is subjected to three freeze-pump-thaw cycles to remove dissolved gases and then sealed under vacuum.

  • Solvothermal Reaction: The sealed tube is placed in an oven and heated at 120 °C for 72 hours. During this time, a solid precipitate will form.

  • Isolation and Purification of the Crude Product: After cooling the reaction vessel to room temperature, the solid product is isolated by filtration. The collected solid is then washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove unreacted monomers and oligomeric species.

  • Activation of the COF: The purified powder is then subjected to Soxhlet extraction with anhydrous acetone for 24 hours to ensure the complete removal of any residual solvent or impurities from the pores. The resulting solid is then dried under dynamic vacuum at 120 °C for 12 hours to yield the activated, porous COF.[11]

II. Characterization of the Covalent Organic Framework

Thorough characterization is imperative to confirm the successful synthesis of the desired crystalline framework and to evaluate its key properties.[1] This section details the essential analytical techniques for COF characterization.

Structural and Porosity Analysis Techniques
Technique Purpose Expected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and determine the crystal structure of the COF.[12]A diffraction pattern with distinct peaks corresponding to the expected crystal lattice, confirming long-range order.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the formation of the imine linkage and the consumption of the starting materials.[13]Appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and disappearance of the N-H and C=O stretching bands of the monomers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.[1]A TGA curve showing high thermal stability, with decomposition typically occurring above 300-400 °C in an inert atmosphere.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the specific surface area and pore size distribution of the activated COF.[14]A type I or type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated, confirming the permanent porosity.
Experimental Protocols for Characterization
  • Powder X-Ray Diffraction (PXRD):

    • A small amount of the activated COF powder is gently packed into a sample holder.

    • Data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • The experimental pattern is compared with a simulated pattern from a proposed crystal structure to confirm the framework topology.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • A small amount of the COF is mixed with KBr powder and pressed into a pellet.

    • The spectrum is recorded over a range of 4000-400 cm⁻¹.

    • Key vibrational modes to identify are the C=N stretch of the imine linkage and the absence of the primary amine N-H and aldehyde C=O stretches.

  • Thermogravimetric Analysis (TGA):

    • Approximately 5-10 mg of the activated COF is placed in a TGA crucible.

    • The sample is heated under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to 800 °C.

    • The weight loss as a function of temperature is recorded to determine the decomposition temperature.[1]

  • Nitrogen Adsorption-Desorption (BET Analysis):

    • A sample of the activated COF is degassed under vacuum at an elevated temperature (e.g., 120 °C) to remove any adsorbed guests.

    • The nitrogen adsorption and desorption isotherms are measured at 77 K.

    • The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.[14]

III. Applications in Drug Development

The unique properties of COFs constructed from benzene-1,3,5-triyltrimethanamine make them highly attractive for applications in drug delivery.[4] Their high surface area and tunable pore size allow for efficient loading of therapeutic agents. The imine linkage, while stable under physiological conditions, can be designed to be responsive to the lower pH environment of tumor tissues or specific cellular compartments, enabling targeted drug release.[4]

Post-Synthetic Modification for Enhanced Functionality

A significant advantage of COFs is the potential for post-synthetic modification (PSM).[15][16] The amine-rich backbone of the COF described herein can be further functionalized to introduce targeting ligands, enhance biocompatibility, or modulate drug release kinetics. For instance, the secondary amines within the framework can be alkylated or acylated to introduce new functional groups.[17]

PSM_Workflow cluster_start Starting Material cluster_reaction Post-Synthetic Modification cluster_workup Purification and Characterization cluster_final Final Product Initial_COF Amine-Linked COF Reagent Functionalizing Reagent (e.g., Alkyl Halide, Acid Chloride) Initial_COF->Reagent Suspend in Solvent Reaction Reaction in Suspension Reagent->Reaction Washing Wash to Remove Excess Reagent Reaction->Washing Characterization Characterize with FTIR, NMR, etc. Washing->Characterization Functionalized_COF Functionalized COF Characterization->Functionalized_COF

Caption: General workflow for the post-synthetic modification of an amine-linked COF.

IV. Conclusion and Future Perspectives

The construction of covalent organic frameworks using benzene-1,3,5-triyltrimethanamine offers a versatile platform for creating highly ordered, porous materials with significant potential in drug development and other advanced applications. The protocols detailed in this application note provide a solid foundation for researchers to synthesize and characterize these promising materials. Future research will likely focus on the development of novel COF architectures with increasingly complex functionalities, the scale-up of COF synthesis for practical applications, and the in-depth biological evaluation of COF-based drug delivery systems.[18][19] The continued exploration of new synthetic methodologies, including mechanochemical and room-temperature syntheses, will further expand the accessibility and utility of these remarkable materials.[8][20]

V. References

  • Green Chemistry (RSC Publishing). Synthesis of covalent organic frameworks using sustainable solvents and machine learning.

  • Journal of the American Chemical Society. New Mechanistic Insights into the Formation of Imine-Linked Two-Dimensional Covalent Organic Frameworks.

  • Journal of the American Chemical Society. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers.

  • PMC. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks.

  • PMC. Postsynthetic functionalization of covalent organic frameworks.

  • Green Chemistry. Synthesis of covalent organic frameworks using sustainable solvents and machine learning.

  • ACS Publications. Solvothermal Synthesis of Uniform Covalent Organic Framework Microspheres Enabling High-Loading Palladium for Oxygen Reduction Reaction.

  • MDPI. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.

  • RSC Publishing. Expeditious synthesis of covalent organic frameworks: a review.

  • ResearchGate. Post-synthetic modification of covalent organic frameworks | Request PDF.

  • ResearchGate. The formation mechanism of imine-linked 2D COFs. Reprinted with....

  • Journal of the American Chemical Society. Postsynthetic Modification of a Covalent Organic Framework Achieved via Strain-Promoted Cycloaddition.

  • eScholarship.org. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks By Steven James Lyle.

  • RSC Publishing. Amorphous-to-crystalline transformation: a mechanochemical pathway to imine-linked covalent organic frameworks.

  • American Chemical Society. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding.

  • Benchchem. Application Notes and Protocols for the Characterization of Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tri(4-acetylphenyl)benzene.

  • ResearchGate. Novel covalent organic frameworks: preparation, characterization and application | Request PDF.

  • RSC Publishing. Post-synthetic modification of imine linkages of a covalent organic framework for its catalysis application.

  • Scholar Commons. Developing Covalent-Organic Frameworks for Protecting Against Radiation.

  • PMC. Imine-Linked Covalent Organic Frameworks as a Biocompatible and pH-Dependent Carrier for In Vitro Sustained Release of Doxorubicin.

  • Semantic Scholar. Temperature-dependent structural dynamics in covalent organic frameworks observed by cryogenic infrared spectroscopy.

  • MDPI. Covalent Organic Frameworks: From Materials Design to Biomedical Application.

  • ACS Publications. Aminal-Linked Covalent Organic Frameworks through Condensation of Secondary Amine with Aldehyde.

  • PMC. Amine-Linked Covalent Organic Frameworks as a Platform for Postsynthetic Structure Interconversion and Pore-Wall Modification.

  • Mini Review. Designed Synthesis of Three-Dimensional Covalent Organic Frameworks.

  • Google Patents. Method for the Synthesis of Covalent Organic Frameworks.

  • Semantic Scholar. Imine‐linked covalent organic frameworks: Recent advances in design, synthesis, and application.

  • MDPI. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities.

  • SciSpace. Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications.

  • The Royal Society of Chemistry. Synthesis Protocols for Covalent Organic Framework (COF) Precursors.

  • ScienceDirect. Progress in synthesis of highly crystalline covalent organic frameworks and their crystallinity enhancement strategies.

  • PubMed. Flux synthesis of two-dimensional covalent organic frameworks.

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Method

Application Notes and Protocols for [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide: A Versatile Cross-Linking Agent

For Researchers, Scientists, and Drug Development Professionals Introduction: A Rigid, Trifunctional Hub for Advanced Cross-Linking [3,5-Bis(aminomethyl)phenyl]methanamine, available as its trihydrobromide salt, presents...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Rigid, Trifunctional Hub for Advanced Cross-Linking

[3,5-Bis(aminomethyl)phenyl]methanamine, available as its trihydrobromide salt, presents a unique and powerful tool for researchers in materials science, bioconjugation, and drug delivery.[1][2][3] Its rigid benzene core and the precise, symmetric presentation of three primary amine functionalities offer distinct advantages over flexible, polymeric polyamine cross-linkers. This structural rigidity can impart greater control over the architecture of cross-linked networks, leading to materials with predictable and reproducible properties. The primary amine groups are highly versatile handles for a wide range of chemical modifications, making this molecule a valuable scaffold for creating complex, well-defined three-dimensional structures.

The trihydrobromide salt form ensures stability and solubility in aqueous buffers, facilitating its use in biological applications. Upon dissolution and pH adjustment, the free primary amines become available for reaction. This guide provides an in-depth exploration of the applications of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, complete with detailed protocols to empower your research and development endeavors.

Core Properties and Advantages

PropertyValue/DescriptionSignificance in Cross-Linking Applications
Chemical Formula C9H15N3 · 3HBrProvides the molecular weight and elemental composition.
Molecular Weight 407.97 g/mol (trihydrobromide salt)Essential for accurate molar concentration calculations in reaction protocols.
Structure Rigid benzene core with three aminomethyl armsThe rigid scaffold ensures a defined spatial arrangement of cross-links, leading to more uniform network structures.
Functionality Three primary amine groupsOffers multiple reaction sites for covalent bond formation with a variety of amine-reactive reagents.
Solubility Soluble in aqueous solutionsFacilitates its use in biological and other aqueous-based systems.
Purity Typically high for research-grade materialEnsures reproducibility of experimental results.

Application I: Formation of pH-Responsive Hydrogels for Drug Delivery

The trifunctional nature of [3,5-Bis(aminomethyl)phenyl]methanamine makes it an excellent cross-linker for the formation of hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water.[4][5] By incorporating this amine-rich cross-linker, the resulting hydrogel can exhibit pH-responsive swelling behavior, a desirable characteristic for controlled drug release.[4][5][6] At lower pH, the amine groups become protonated, leading to electrostatic repulsion between the polymer chains and increased swelling. This swelling can trigger the release of an encapsulated therapeutic agent.

Causality in Experimental Design:

The choice of a bifunctional co-cross-linker, such as a diepoxide or a di-NHS ester, allows for the formation of a stable, covalently cross-linked network with the polysaccharide backbone. The ratio of the polysaccharide to [3,5-Bis(aminomethyl)phenyl]methanamine and the co-cross-linker is critical in determining the final properties of the hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics.[4][5] A higher concentration of the trifunctional amine cross-linker will generally lead to a more densely cross-linked network, resulting in a stiffer hydrogel with a lower swelling ratio.

Experimental Workflow for Hydrogel Formation

G cluster_0 Step 1: Polymer & Cross-linker Preparation cluster_1 Step 2: Cross-linking Reaction cluster_2 Step 3: Purification and Characterization A Dissolve polysaccharide (e.g., Dextran) in buffer D Mix polysaccharide and amine cross-linker solutions A->D B Prepare a stock solution of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide B->D C Prepare a stock solution of a di-NHS ester cross-linker (e.g., BS3) in DMSO E Add the di-NHS ester solution to initiate cross-linking C->E D->E F Cast the mixture into a mold and allow to gel E->F G Wash the hydrogel to remove unreacted components F->G H Lyophilize for storage or proceed to characterization G->H I Characterize swelling behavior, mechanical properties, and morphology (SEM) H->I

Caption: Workflow for hydrogel synthesis using [3,5-Bis(aminomethyl)phenyl]methanamine.

Detailed Protocol: pH-Responsive Dextran Hydrogel Formation

Materials:

  • Dextran (average Mw 40,000)

  • [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

  • Bis(sulfosuccinimidyl) suberate (BS3)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (MWCO 10,000)

Protocol:

  • Preparation of Solutions:

    • Prepare a 10% (w/v) solution of Dextran in PBS (pH 7.4).

    • Prepare a 100 mM stock solution of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide in PBS (pH 7.4). Adjust the pH to 7.4 if necessary.

    • Prepare a 500 mM stock solution of BS3 in anhydrous DMSO immediately before use, as NHS esters are moisture-sensitive.[7]

  • Cross-linking Reaction:

    • In a microcentrifuge tube, mix 500 µL of the Dextran solution with 50 µL of the [3,5-Bis(aminomethyl)phenyl]methanamine solution.

    • To initiate cross-linking, add 20 µL of the BS3 stock solution to the mixture and vortex immediately for 30 seconds. The molar ratio of NHS-ester groups to total amine groups should be optimized, but a starting point of 0.5:1 can be used.

    • Cast the solution into a suitable mold (e.g., a small petri dish or between two glass plates with a spacer) and allow it to gel at room temperature for 2-4 hours, or until a stable gel has formed.

  • Purification:

    • Carefully remove the hydrogel from the mold and place it in a beaker with a large volume of deionized water.

    • Wash the hydrogel for 3 days, changing the water daily, to remove unreacted reagents and byproducts. Alternatively, place the hydrogel in dialysis tubing and dialyze against deionized water.

  • Characterization:

    • Swelling Studies: Lyophilize the purified hydrogel to obtain its dry weight (Wd). Immerse the dried hydrogel in buffer solutions of varying pH (e.g., pH 4.0, 7.4, and 9.0) and allow it to swell to equilibrium (typically 24 hours). Remove the swollen hydrogel, blot away excess surface water, and record its swollen weight (Ws). Calculate the swelling ratio as (Ws - Wd) / Wd.

    • Morphology: The internal structure of the hydrogel can be visualized using Scanning Electron Microscopy (SEM) on lyophilized samples.

Application II: Bioconjugation and Scaffolding

The defined trifunctional nature of [3,5-Bis(aminomethyl)phenyl]methanamine makes it an ideal scaffold for the synthesis of complex bioconjugates.[8] It can be used to link multiple molecules of interest, such as peptides, oligonucleotides, or small molecule drugs, into a single construct. This approach is particularly valuable in drug development for creating targeted drug delivery systems or multivalent inhibitors.

Causality in Experimental Design:

The primary amine groups of [3,5-Bis(aminomethyl)phenyl]methanamine can be reacted with a variety of amine-reactive cross-linkers, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.[9][10] By using a heterobifunctional cross-linker, one end of which reacts with the amine on the scaffold and the other end with a functional group on the biomolecule, highly specific conjugates can be prepared. The stoichiometry of the reactants is crucial to control the number of biomolecules attached to the scaffold.

Reaction Scheme for Bioconjugation

G A [3,5-Bis(aminomethyl)phenyl]methanamine (Trifunctional Scaffold) D Amine-reactive end of cross-linker reacts with scaffold A->D B Heterobifunctional Cross-linker (e.g., SMCC) B->D C Thiol-containing Biomolecule (e.g., Peptide with Cysteine) F Thiol-reactive end of cross-linker reacts with biomolecule C->F E Maleimide-activated scaffold D->E E->F G Trifunctional Bioconjugate F->G

Caption: General scheme for bioconjugation using a trifunctional scaffold.

Detailed Protocol: Synthesis of a Trimeric Peptide Conjugate

Materials:

  • [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Cysteine-containing peptide of interest

  • Borate buffer (50 mM, pH 8.5)

  • Phosphate buffer (50 mM, pH 7.0) containing 10 mM EDTA

  • Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column

Protocol:

  • Activation of the Scaffold:

    • Dissolve [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide in borate buffer (pH 8.5) to a final concentration of 10 mM.

    • Dissolve SMCC in DMF to a final concentration of 100 mM.

    • Add a 3-fold molar excess of the SMCC solution to the amine scaffold solution with gentle stirring.

    • Allow the reaction to proceed for 1 hour at room temperature. This will result in the formation of a maleimide-activated scaffold.

  • Purification of the Activated Scaffold:

    • Remove the excess, unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with phosphate buffer (pH 7.0). Collect the fractions containing the activated scaffold.

  • Conjugation to the Peptide:

    • Dissolve the cysteine-containing peptide in phosphate buffer (pH 7.0) to a final concentration of 5 mM.

    • Add the purified, maleimide-activated scaffold to the peptide solution at a 1:3.3 molar ratio (scaffold:peptide) to ensure complete reaction of the maleimide groups.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Purification and Analysis of the Conjugate:

    • Purify the trimeric peptide conjugate from unreacted peptide and scaffold using size-exclusion chromatography (SEC).

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the final product.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. For hydrogel synthesis, the characterization of swelling ratios at different pH values will confirm the pH-responsive nature of the material. In the bioconjugation protocol, the purification by SEC and subsequent analysis by SDS-PAGE and mass spectrometry provide clear evidence of successful conjugation and allow for the determination of conjugation efficiency. It is recommended to always include appropriate controls in your experiments, such as a reaction without the cross-linker, to validate the results.

Conclusion

[3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is a versatile and powerful cross-linking agent with significant potential in materials science and drug development. Its rigid structure and trifunctionality offer precise control over the formation of cross-linked networks and complex bioconjugates. The protocols provided in this guide serve as a starting point for researchers to explore the diverse applications of this unique molecule. Further optimization of reaction conditions may be necessary depending on the specific application and the properties of the other components in the system.

References

  • The crosslinking of polysaccharides with polyamines and dextran-polyallylamine antibacterial hydrogels - PMC. (n.d.).
  • Preparation and characterization of novel physically cross-linked hydrogels composed of poly(vinyl alcohol) and amine-terminated polyamidoamine dendrimer - PubMed. (2004, February 20).
  • The Crosslinking of Polysaccharides with Polyamines and Dextran-Polyallylamine Antibacterial Hydrogels. - ResearchGate. (n.d.).
  • Dextran hydrogels by crosslinking with amino acid diamines and their viscoelastic properties - CUNY Academic Works. (2018, January 8).
  • [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide — Chemical Substance Information - NextSDS. (n.d.).
  • The first "ready-to-use" benzene-based heterotrifunctional cross-linker for multiple bioconjugation - PubMed. (2013, April 28).
  • 1-[3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide | 1864060-71-8 - Sigma-Aldrich. (n.d.).
  • [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide | Sapphire Bioscience. (n.d.).
  • [3,5-Bis(aminomethyl)phenyl]methanamine | C9H15N3 | CID 10989469 - PubChem. (n.d.).
  • Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. (n.d.).
  • Cross-Linking Reagents. (n.d.).
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ES. (n.d.).

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Technical Notes & Optimization

Troubleshooting

optimizing crystallization conditions for tripodal amine-based metal-organic frameworks

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis and crystallization of tripodal amine-based metal-organic frameworks (MOFs). This guide is designed to provide r...

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Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and crystallization of tripodal amine-based metal-organic frameworks (MOFs). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during the crystallization of this promising class of materials. The unique geometry and functionality of tripodal amine ligands can lead to specific crystallization behaviors, and this guide will help you navigate these complexities to achieve high-quality crystalline materials.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing tripodal amine-based MOFs?

A1: The crystallization of tripodal amine-based MOFs presents a unique set of challenges stemming from the inherent characteristics of the ligands themselves:

  • Ligand Flexibility: The arms of tripodal ligands can exhibit significant conformational flexibility.[1] This can lead to the formation of multiple coordination modes with the metal centers, potentially resulting in disordered structures or the crystallization of multiple phases.

  • Amine Basicity and Coordination: The amine groups are basic and can act as coordinating sites, competing with the primary coordinating groups (e.g., carboxylates). This can influence the nucleation and growth processes in unpredictable ways and may lead to the formation of undesired byproducts.[2]

  • Steric Hindrance: The three-dimensional structure of tripodal ligands can introduce steric hindrance, which may slow down or even inhibit the formation of a well-ordered crystalline framework.[3]

  • Solvent Interactions: The amine groups can form hydrogen bonds with solvent molecules, which can affect their availability for coordination and influence the final crystal structure.

Q2: How does the flexibility of a tripodal amine ligand affect MOF crystallization?

A2: The flexibility of the tripodal ligand is a double-edged sword. While it can allow for the formation of unique and complex topologies, it can also be a major hurdle in obtaining single crystals.[4] The different possible conformations of the ligand can lead to a mixture of phases or an amorphous product. Controlling the flexibility is key. This can sometimes be achieved by a careful selection of solvents that can template the desired conformation or by using modulators that can direct the coordination process.

Q3: What is the role of the amine functional group in the crystallization process?

A3: The amine group plays a multifaceted role. Its basicity can influence the pH of the reaction mixture, which in turn affects the deprotonation of the primary ligating groups and the coordination kinetics.[2] Furthermore, the amine group can coordinate to the metal center, act as a hydrogen bond donor/acceptor, and influence the interactions with solvent molecules. These interactions can significantly impact the nucleation and growth of the MOF crystals.[3][5]

Troubleshooting Guide

Problem 1: No Crystalline Product (Amorphous Powder or Clear Solution)

If your reaction yields an amorphous powder or remains a clear solution, it indicates that the conditions are not favorable for nucleation and crystal growth.

Potential Causes & Solutions:

Potential CauseStep-by-Step Troubleshooting ProtocolScientific Rationale
Insufficient Reaction Time or Temperature 1. Gradually increase the reaction temperature in 10-20°C increments. 2. Extend the reaction time in 12-24 hour intervals.[6]Higher temperatures provide the necessary activation energy for nucleation, while longer reaction times allow for slow crystal growth, favoring crystallinity.[6]
Inappropriate Solvent System 1. Screen a range of solvents with varying polarities and coordinating abilities (e.g., DMF, DEF, DMAc, alcohols). 2. Try a mixture of solvents to fine-tune the solubility of the reactants and the stability of the forming framework.The solvent influences the solubility of the metal salt and ligand, and its coordination to the metal center can affect the reaction kinetics.[7]
Unfavorable Reactant Concentrations 1. Systematically vary the concentration of the metal salt and the tripodal amine ligand. 2. Try a higher dilution to slow down the reaction rate and promote the formation of more ordered structures.High concentrations can lead to rapid precipitation of an amorphous solid. Lower concentrations can favor the slower, more controlled growth of crystalline material.[7]
Problem 2: Poor Crystallinity or Small, Agglomerated Crystals

This is a common issue where the product is crystalline but consists of very small crystallites that are difficult to characterize, or they form large, inseparable agglomerates.

Potential Causes & Solutions:

Potential CauseStep-by-Step Troubleshooting ProtocolScientific Rationale
Rapid Nucleation and Slow Growth 1. Introduce a modulator to the reaction mixture. Monocarboxylic acids like formic acid, acetic acid, or benzoic acid are common choices.[8] 2. Start with a low concentration of the modulator and gradually increase it.Modulators compete with the ligand for coordination to the metal centers, which slows down the nucleation rate and allows for the growth of larger, more well-defined crystals.[8]
High Reactant Concentration 1. Decrease the overall concentration of your reactants.As mentioned previously, lower concentrations can slow the reaction, favoring crystal growth over rapid nucleation.[7]
Inadequate Mixing 1. Ensure the reaction mixture is homogenous before heating. 2. Consider gentle stirring during the initial phase of the reaction, but be aware this can sometimes lead to smaller crystals.Inhomogeneous reaction mixtures can lead to localized areas of high supersaturation, causing rapid precipitation and agglomeration.
Problem 3: Undesired Crystal Morphology

The shape of your MOF crystals can be critical for certain applications. If you are obtaining crystals but not in the desired morphology (e.g., needles instead of blocks), the following steps may help.

Potential Causes & Solutions:

Potential CauseStep-by-Step Troubleshooting ProtocolScientific Rationale
Solvent Effects on Crystal Faces 1. Experiment with different solvents or solvent mixtures.Solvents can preferentially adsorb to certain crystal faces, inhibiting their growth and thereby altering the overall crystal morphology.
Modulator-Induced Morphological Changes 1. Try different modulators. The size and shape of the modulator can influence which crystal faces are capped. 2. Vary the concentration of the modulator.Modulators can act as capping agents, selectively binding to specific crystal facets and directing the growth in a particular direction.
Temperature and Time 1. Vary the reaction temperature and time.These parameters can influence the relative growth rates of different crystal faces, thus affecting the final morphology.[6]

Experimental Protocols & Visualizations

Protocol: Modulator-Assisted Synthesis of a Tripodal Amine-Based MOF

This protocol provides a general framework for using modulators to improve the crystallinity and size of your MOF crystals.

  • Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., a zinc or copper salt) and the tripodal amine ligand in a suitable solvent (e.g., DMF) in a reaction vessel.

  • Modulator Addition: To this solution, add a specific molar equivalent of a modulator (e.g., acetic acid). A good starting point is often a 10-50 fold molar excess of the modulator relative to the metal salt.

  • Solvothermal Reaction: Seal the reaction vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).

  • Isolation and Washing: After cooling to room temperature, collect the crystalline product by centrifugation or filtration. Wash the product thoroughly with fresh solvent to remove any unreacted starting materials and residual modulator.

  • Activation: Dry the product, typically under vacuum at an elevated temperature, to remove the solvent molecules from the pores.

Visualization: The Role of Modulators in MOF Crystallization

G Coordination Modulation Mechanism cluster_0 Without Modulator cluster_1 With Modulator Metal Ion_1 Metal Ion_1 Amorphous MOF Amorphous MOF Metal Ion_1->Amorphous MOF Fast Reaction Ligand_1 Ligand_1 Ligand_1->Amorphous MOF Metal Ion_2 Metal Ion_2 Crystalline MOF Crystalline MOF Metal Ion_2->Crystalline MOF Slow, Controlled Growth Ligand_2 Ligand_2 Ligand_2->Crystalline MOF Modulator Modulator Modulator->Metal Ion_2 Competitive Coordination G Troubleshooting Crystallization Start Start No Crystals No Crystals Start->No Crystals Amorphous/Clear Poor Crystallinity Poor Crystallinity Start->Poor Crystallinity Small/Agglomerated Undesired Morphology Undesired Morphology Start->Undesired Morphology Wrong Shape Increase T/time Increase T/time No Crystals->Increase T/time Yes Change Solvent Change Solvent No Crystals->Change Solvent No Add Modulator Add Modulator Poor Crystallinity->Add Modulator Yes Lower Concentration Lower Concentration Poor Crystallinity->Lower Concentration No Undesired Morphology->Change Solvent Yes Try New Modulator Try New Modulator Undesired Morphology->Try New Modulator No Vary Concentration Vary Concentration Change Solvent->Vary Concentration Still No Crystals Lower Concentration->Change Solvent Still Poor Vary T/time Vary T/time Try New Modulator->Vary T/time Still Wrong Shape

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Zhou, H.-C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.
  • Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., & Lillerud, K. P. (2010). Synthesis and Stability of Tagged UiO-66 MOFs.
  • Deria, P., Mondloch, J. E., Tylianakis, E., Ghosh, P., Bury, W., Snurr, R. Q., & Hupp, J. T. (2013). Perfluoroalkane Functionalization of NU-1000 via Solvent-Assisted Ligand Incorporation: Synthesis and CO2 Adsorption Studies. Journal of the American Chemical Society, 135(45), 16801-16804.
  • Yuan, S., Feng, L., Wang, K., Pang, J., Bosch, M., Lollar, C., & Zhou, H.-C. (2018). Stable Metal-Organic Frameworks: Design, Synthesis, and Applications.
  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969.
  • Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal and mechanical stabilities of metal-organic frameworks.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Furukawa, H., Ko, N., Go, Y. B., Aratani, N., Choi, S. B., Choi, E., ... & Yaghi, O. M. (2010). Ultrahigh porosity in metal-organic frameworks. Science, 329(5990), 424-428.
  • Cook, T. R., Zheng, Y.-R., & Stang, P. J. (2013). Metal-organic frameworks and self-assembled supramolecular coordination complexes: comparing and contrasting the design, synthesis, and functionality of metal-organic materials. Chemical reviews, 113(1), 734-777.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293.
  • Horcajada, P., Gref, R., Baati, T., Allan, P. K., Maurin, G., Couvreur, P., ... & Serre, C. (2012). Metal-organic frameworks in biomedicine. Chemical reviews, 112(2), 1232-1268.
  • Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal-organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
  • Britt, D., Tranchemontagne, D., & Yaghi, O. M. (2008). Metal-organic frameworks with high capacity and selectivity for harmful gases. Proceedings of the National Academy of Sciences, 105(33), 11623-11627.
  • Taylor, Francis Online. (2021). Synthesis, crystal structure and characterization of two new metal-organic frameworks with 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylate ligands. Retrieved from [Link]

  • Farha, O. K., Eryazici, I., Jeong, N. C., Hauser, B. G., Wilmer, C. E., Sarjeant, A. A., ... & Hupp, J. T. (2012). Metal-organic framework materials with ultrahigh surface areas: is there a limit?. Journal of the American Chemical Society, 134(36), 15016-15021.
  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of a Mesoporous Titanium(III) Amine-Containing MOF. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis Methods and Crystallization of MOFs. Retrieved from [Link]

  • Libra ETD. (2021). Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. Retrieved from [Link]

  • protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Benzene-1,3,5-triyltrimethanamine Trihydrobromide Purification

Welcome to the Technical Support and Troubleshooting Hub for benzene-1,3,5-triyltrimethanamine trihydrobromide (also known as 1,3,5-tris(aminomethyl)benzene trihydrobromide). This platform is designed for researchers, ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for benzene-1,3,5-triyltrimethanamine trihydrobromide (also known as 1,3,5-tris(aminomethyl)benzene trihydrobromide). This platform is designed for researchers, materials scientists, and drug development professionals who utilize this critical tripodal linker in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and multivalent pharmaceutical scaffolds[1].

Due to the harsh acidic conditions required during its synthesis—typically via the Delépine reaction followed by hydrobromic acid (HBr) hydrolysis—crude batches are frequently contaminated with stoichiometric byproducts and oxidized impurities[2]. This guide provides field-proven, self-validating protocols to achieve >99% purity.

Quantitative Data & Physicochemical Profile

Understanding the physical properties of the target molecule is the first step in diagnosing purification failures. The tri-salt nature of this compound makes its solubility profile highly skewed toward polar protic solvents.

Table 1: Physicochemical Properties & Purification Metrics

PropertyValue / Description
Chemical Name Benzene-1,3,5-triyltrimethanamine trihydrobromide
Molecular Formula C9​H18​Br3​N3​
Molecular Weight 407.97 g/mol [3]
Appearance (Pure) White to off-white crystalline solid[3]
Solubility Profile High: Water, DMSO Low: Ethanol, Methanol, Diethyl Ether[3][4]
Primary Impurities Ammonium bromide ( NH4​Br ), partially hydrolyzed aminals, oxidized amines
Target Yield 75% - 85% (Post-purification)

Mechanistic Workflows

To effectively troubleshoot, you must understand the causality of the impurity generation. The standard synthesis involves reacting 1,3,5-tris(bromomethyl)benzene with hexamethylenetetramine (HMTA) to form a quaternary ammonium adduct, which is then cleaved using HBr[1]. This cleavage generates massive amounts of formaldehyde and ammonia, the latter of which reacts with HBr to form highly water-soluble ammonium bromide ( NH4​Br ).

G A 1,3,5-Tris(bromomethyl)benzene C Quaternary Ammonium Adduct (Intermediate) A->C Reflux B Hexamethylenetetramine (HMTA) B->C Reflux D Hydrolysis (HBr / Ethanol) C->D E Benzene-1,3,5-triyltrimethanamine Trihydrobromide D->E Cleavage

Delépine synthesis and hydrolysis pathway for the trihydrobromide salt.

Frequently Asked Questions & Troubleshooting (FAQs)

Q1: Why does my purified product still show a massive peak for ammonium bromide ( NH4​Br ) in the IR/NMR spectrum? Causality: The Delépine hydrolysis generates 6 equivalents of formaldehyde and 4 equivalents of ammonia per HMTA molecule. Both your target trihydrobromide and NH4​Br are highly water-soluble. If you attempt a standard aqueous recrystallization, the NH4​Br will co-crystallize with your product. Solution: Transition to a Water/Ethanol solvent-antisolvent system . NH4​Br remains moderately soluble in aqueous ethanol, whereas the bulky benzene-1,3,5-triyltrimethanamine trihydrobromide experiences a sharp drop in solubility as the dielectric constant of the solvent mixture decreases, forcing it to crash out selectively.

Q2: My product is a sticky yellow paste instead of a free-flowing white powder. How do I fix this? Causality: The yellowing is caused by trace oxidation of the primary amines or trapped poly-halogenated organic impurities[3]. The "stickiness" indicates hygroscopic behavior exacerbated by residual acidic water or unreacted, partially hydrolyzed intermediates. Solution: Implement an activated carbon (charcoal) treatment during the hot dissolution phase (See Protocol A below). The porous carbon matrix traps the larger oxidized poly-aromatics.

Q3: Why is my yield so low (<30%) after recrystallization? Causality: You are likely using too much water. The trihydrobromide salt has an exceptionally high aqueous solubility[4]. Solution: Use the absolute minimum amount of boiling water (added dropwise) just until the solid dissolves. If you overshoot the water volume, you must boil off the excess under a stream of nitrogen before adding your antisolvent.

Q4: How can I verify that the aminal intermediate has been completely hydrolyzed? Causality: Incomplete reflux times during the HBr addition leave unbroken aminal linkages from the HMTA cage. Solution: Run a 1H NMR in D2​O . The pure product should only show two singlet peaks: the aromatic protons (~7.6 ppm) and the methylene protons (~4.2 ppm)[4]. If you see a singlet near 5.5 ppm, this indicates trapped aminal protons, meaning you must re-subject the batch to HBr reflux.

Experimental Methodologies

Protocol A: Solvent/Anti-Solvent Precipitation with Carbon Decolorization

This protocol is designed to remove both colorimetric impurities and NH4​Br contamination.

Step 1: Minimal Dissolution Weigh the crude, impure trihydrobromide salt and transfer it to a round-bottom flask. Heat deionized water to a rolling boil. Add the boiling water dropwise to the flask while stirring vigorously, stopping the exact moment the solid completely dissolves.

Step 2: Decolorization Add activated charcoal (10% w/w relative to the crude mass) to the boiling solution. Attach a reflux condenser and boil for exactly 5 minutes. Causality: Boiling increases the kinetic collision rate between the oxidized impurities and the carbon pores, ensuring complete adsorption.

Step 3: Hot Filtration Rapidly filter the boiling suspension through a pre-heated pad of Celite into a clean Erlenmeyer flask.

Self-Validation Checkpoint: Inspect the filtrate over a white piece of paper. The solution must be perfectly colorless. If a yellow tint remains, the carbon capacity was exceeded; repeat Step 2 with fresh charcoal.

Step 4: Anti-Solvent Precipitation While the filtrate is still hot (80°C), begin adding ice-cold absolute ethanol dropwise. Continue addition until a persistent, milky turbidity is achieved (usually a 1:4 Water:Ethanol ratio). Seal the flask and transfer it to a 4°C refrigerator for 12 hours to allow for complete crystal growth.

Step 5: Isolation and Washing Vacuum filter the resulting white crystals using a Büchner funnel. Wash the filter cake with three 10 mL portions of ice-cold absolute ethanol, followed by one 10 mL portion of diethyl ether to drive off residual moisture.

Self-Validation Checkpoint: Test the pH of the final ethanol wash. It should be neutral. A highly acidic pH indicates trapped HBr within the crystal lattice, requiring an additional cold ethanol wash. Dry the final powder under high vacuum (<0.1 mbar) for 24 hours.

Troubleshooting Decision Matrix

Use the following logical workflow to dictate your purification strategy based on the visual and spectroscopic data of your crude batch.

G Start Impure Trihydrobromide Q1 Discolored (Yellow/Brown)? Start->Q1 Q2 NH4Br Contamination? Q1->Q2 No A1 Activated Carbon Treatment Q1->A1 Yes A2 Solvent/Anti-solvent Precipitation Q2->A2 Yes End Pure Crystalline Solid Q2->End No A1->Q2 A2->End

Troubleshooting decision tree for isolating pure trihydrobromide crystals.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tripodal Ligand Coordination Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for tripodal ligand coordination chemistry. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tripodal ligand coordination chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coordinating sterically demanding tripodal ligands. Steric hindrance, arising from the spatial bulk of a ligand's substituents, can significantly impede the formation of desired metal complexes, leading to low yields, incomplete reactions, or the formation of unintended products.[1][2][3]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to diagnose issues and rationally design solutions for your coordination reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis and characterization of metal complexes with sterically hindered tripodal ligands.

Q1: I am observing very low or no yield of my desired metal complex. What are the likely causes and how can I fix it?

A1: Low or no product formation is the most common manifestation of severe steric hindrance. The bulky arms of the tripodal ligand can physically prevent the metal center from achieving its preferred coordination geometry. The primary causes are kinetic barriers and competing side reactions.

Possible Cause A: High Kinetic Barrier due to Steric Clash

The activation energy required for the ligand's donor atoms to approach and bind the metal center is too high due to repulsive steric interactions.

  • Solution 1: Optimize Reaction Temperature. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of thermal decomposition of the reactants or the product. Conversely, for some systems with competing equilibria, lowering the temperature might favor the desired thermodynamic product.

  • Solution 2: Employ High-Dilution Conditions. Steric hindrance can favor intermolecular side reactions (e.g., dimerization or polymerization) over the desired intramolecular chelation. High-dilution techniques kinetically favor intramolecular processes by reducing the probability of reactive intermediates encountering each other.[4][5][6] This is especially critical in macrocycle synthesis but the principle applies here.[4][5]

  • Solution 3: Change the Solvent. The solvent can influence the reaction in several ways. A coordinating solvent might temporarily bind to the metal ion, but a solvent that is too strongly coordinating can compete with the tripodal ligand. A non-coordinating, high-boiling point solvent (e.g., toluene, xylene, or DMF) is often a good choice for reactions requiring elevated temperatures.

  • Solution 4: Utilize a Metal-Templating Agent. A metal ion can act as a template, organizing the reactive components to facilitate the desired coordination.[7][8] This "template effect" pre-organizes the ligand or its precursors around the metal ion, overcoming the entropic penalty and steric barriers to complexation.[6][7]

Workflow for Troubleshooting Low Yield

Start Problem: Low/No Yield Check_Purity Verify Purity of Ligand & Metal Salt Start->Check_Purity Temp_Opt Optimize Temperature (Increase/Decrease) Check_Purity->Temp_Opt If pure Solvent_Change Change Solvent (Coordinating vs. Non-coordinating) Temp_Opt->Solvent_Change If no improvement High_Dilution Implement High-Dilution Technique Solvent_Change->High_Dilution If no improvement Template_Effect Consider Metal Template Synthesis High_Dilution->Template_Effect If still low yield Success Successful Complex Formation High_Dilution->Success If successful Ligand_Mod Re-evaluate Ligand Design (Longer Arms, Less Bulk) Template_Effect->Ligand_Mod If unsuccessful Template_Effect->Success If successful Ligand_Mod->Success If successful

Caption: A logical workflow for troubleshooting low yields in sterically hindered coordination reactions.

Q2: My reaction produces an incompletely coordinated or "half-sandwich" complex instead of the fully coordinated tripodal complex. Why is this happening?

A2: The formation of partially coordinated species, such as a "half-sandwich" complex where only two of the three arms are bound, indicates that the steric strain of full coordination outweighs the thermodynamic stability gained from binding all donor atoms.[3]

  • Solution 1: Use a Metal Precursor with More Labile Ligands. The starting metal salt is critical. If the metal precursor has strongly bound ligands (e.g., H₂O, DMSO), the energy required to displace them all might be too high. Switching to a precursor with weakly coordinating ligands (e.g., acetonitrile, triflate (OTf)⁻, or perchlorate (ClO₄)⁻) can facilitate the coordination of the bulky tripodal ligand.

  • Solution 2: Modify the Ligand Structure. If reaction conditions cannot force full coordination, the ligand itself may need modification. Introducing longer, more flexible linker arms between the bridgehead atom and the donor groups can provide the necessary degrees of freedom to allow all three arms to coordinate without significant steric clashing.[9]

  • Solution 3: Change the Metal Ion. A larger metal ion within the same group may better accommodate the steric bulk of the ligand, favoring a higher coordination number.

Q3: I've synthesized a product, but the NMR spectrum is broad, complex, or doesn't match the expected symmetry. How can I confirm the structure?

A3: Ambiguous NMR spectra are common with sterically hindered complexes. This can be due to dynamic processes in solution, the presence of multiple isomers, or paramagnetism.

  • Solution 1: Perform Variable-Temperature (VT) NMR. Broad signals at room temperature often indicate a dynamic process, such as fluxionality of the ligand arms or an equilibrium between different coordination geometries.[10] Cooling the sample may slow this process down, resulting in sharp signals for the ground-state structure ("slow-exchange regime"). Heating may also lead to sharp signals if it accelerates the process into the "fast-exchange regime," showing an averaged structure.

  • Solution 2: Utilize 2D NMR Techniques. For complex diamagnetic species, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are invaluable for assigning signals and confirming connectivity within the ligand framework, helping to piece together the coordination mode.[11]

  • Solution 3: Address Paramagnetism. If your metal center is paramagnetic (e.g., many complexes of Fe(II/III), Cu(II), Co(II)), the NMR signals will be significantly shifted and broadened.[11][12] While challenging, these hyperfine shifts are extremely sensitive to the coordination geometry and can be a powerful tool for structure elucidation when interpreted correctly.[12][13] Specialized techniques and consultation with an NMR expert are often necessary.

  • Solution 4: Pursue Single-Crystal X-ray Diffraction. This is the definitive method for determining the solid-state structure of a coordination complex.[14][15] Even if the complex is dynamic in solution, obtaining a crystal structure provides unambiguous proof of the coordination geometry and bonding, which can then be used to rationalize the solution-state data.[16][17]

Frequently Asked Questions (FAQs)
Q1: How does the design of the tripodal ligand itself impact steric hindrance?

A1: Ligand design is the most critical factor. Key aspects include:

  • Substituents on the Coordinating Arms: Bulky groups (e.g., tert-butyl, mesityl) placed near the donor atoms (e.g., in the 6-position of a pyridyl ring) will create significant steric clash, potentially preventing the formation of fully coordinated or "sandwich-type" complexes.[3] Conversely, such steric hindrance can be used intentionally to enforce lower coordination numbers or specific geometries.[18][19][20]

  • The Bridgehead Atom: The nature of the bridgehead atom (e.g., N, P, As, C-H) influences the "bite angle" and rigidity of the ligand. Descending a group in the periodic table (e.g., from P to As to Sb) increases the Lewis acidity of the bridgehead, which can modulate the electronic properties of the donor arms.[21]

  • Arm Length and Flexibility: The chains connecting the bridgehead to the donor groups dictate the ligand's flexibility. Shorter, rigid linkers create a more pre-organized but sterically constrained binding pocket, while longer, flexible linkers can accommodate larger metal ions or wrap around them more easily, albeit with an entropic cost.[9]

Q2: What is the "template effect," and how does it help overcome steric hindrance?

A2: The template effect uses a metal ion or another molecule to guide the formation of a complex that would otherwise be difficult to synthesize.[8] In the context of tripodal ligands, the metal ion acts as a scaffold, binding to precursor molecules or the donor arms of a flexible ligand in a way that pre-organizes them for the final, sterically challenging coordination step.[7] This effectively reduces the entropic barrier and overcomes steric repulsion by holding the reactive groups in close proximity, favoring the desired intramolecular reaction over unwanted intermolecular side reactions.[6][8]

Conceptual Illustration of the Template Effect

cluster_0 Non-Templated Reaction cluster_1 Templated Reaction A Ligand Precursors B Polymerization/ Side Products A->B High Steric Hindrance C Ligand Precursors + Metal Ion (M) D Pre-organized Intermediate [M(precursors)] C->D Template Binding E Desired Sterically Hindered Complex D->E Intramolecular Coordination

Caption: A diagram showing how a metal template guides precursors toward the desired complex, avoiding polymerization.

Q3: Which analytical techniques are essential for unambiguously characterizing a sterically hindered tripodal complex?

A3: A combination of techniques is crucial for a complete and trustworthy characterization.

  • Single-Crystal X-ray Diffraction: This is the gold standard, providing the precise 3D structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[14][15] It is the most direct way to confirm that all three arms of the tripodal ligand are coordinated.

  • NMR Spectroscopy: As discussed in the troubleshooting section, NMR provides detailed information about the structure and dynamics in solution.[10][11] For diamagnetic complexes, ¹H, ¹³C, and other relevant nuclei (e.g., ³¹P) along with 2D experiments can confirm the ligand's binding mode.[11] For paramagnetic complexes, the hyperfine shifted spectrum serves as a sensitive fingerprint of the coordination environment.[12][13]

  • Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is excellent for confirming the mass of the complex and thus its composition (metal-to-ligand ratio). The isotopic distribution pattern can be diagnostic for the specific metal ion present.

  • UV-Vis Spectroscopy: The electronic absorption spectrum can provide evidence of coordination, often showing a shift in the ligand-based transitions or the appearance of new metal-to-ligand charge transfer (MLCT) or d-d transition bands.

Table 1: Summary of Strategic Adjustments and Rationale

StrategyPrimary ActionRationale for Overcoming Steric Hindrance
High-Dilution Reaction Slowly add one reactant to the other at very low concentration.Kinetically favors intramolecular chelation over intermolecular polymerization or side reactions.[4][5]
Metal Template Synthesis Conduct the reaction in the presence of the target metal ion.The metal ion pre-organizes the ligand or its precursors, lowering the entropic barrier to complexation.[7][8]
Ligand Redesign Increase the length/flexibility of the ligand's arms.Provides more conformational freedom, allowing the donor groups to reach the metal center without prohibitive steric clash.
Solvent Modification Switch from a non-coordinating to a weakly coordinating solvent.A weakly coordinating solvent can stabilize the metal precursor without competing too strongly with the bulky ligand.
Precursor Exchange Use a metal salt with highly labile ligands (e.g., OTf⁻, ClO₄⁻).Reduces the energy required to displace existing ligands, creating a more accessible coordination site for the tripodal ligand.
Experimental Protocols
Protocol 1: High-Dilution Reaction via Syringe Pump Addition

This protocol is designed to favor the intramolecular coordination of a tripodal ligand (L) to a metal salt (MX) by maintaining a very low concentration of the ligand throughout the reaction.

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the metal salt (MX, 1.0 eq) in an appropriate volume of a high-boiling, non-coordinating solvent (e.g., 100 mL of toluene for a 0.1 mmol scale reaction).

  • Ligand Solution: In a separate flask, dissolve the tripodal ligand (L, 1.0 eq) in the same solvent (e.g., 50 mL). Draw this solution into a gas-tight syringe and place it on a syringe pump.

  • Reaction: Heat the stirring solution of the metal salt to the desired reaction temperature (e.g., 80-110 °C).

  • Slow Addition: Begin adding the ligand solution to the hot metal salt solution via the syringe pump at a very slow rate (e.g., 0.5-2.0 mL/hour). The goal is to ensure that any given molecule of the ligand is more likely to coordinate to a metal center than to react with another ligand molecule or partially-formed complex.[4]

  • Completion: After the addition is complete, allow the reaction to stir at temperature for an additional 2-12 hours to ensure full complexation.

  • Workup: Cool the reaction to room temperature. The product can then be isolated by removing the solvent under reduced pressure and purifying via recrystallization or chromatography.

Protocol 2: General Screening for Single-Crystal Growth

Growing X-ray quality crystals of sterically hindered complexes can be challenging due to their often-awkward shapes and potentially lower stability. A systematic screening approach is recommended.

  • Purification: Ensure the complex is highly pure. Impurities can significantly inhibit crystallization.

  • Solvent Selection: Prepare a concentrated, near-saturated solution of the complex in a primary solvent in which it is reasonably soluble (e.g., dichloromethane, acetonitrile, THF).

  • Crystallization Methods:

    • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free area.

    • Vapor Diffusion (Liquid-Liquid): Place the vial from step 2 inside a larger, sealed jar containing a small amount of an "anti-solvent" (a solvent in which the complex is poorly soluble, e.g., hexane, diethyl ether, pentane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the complex and inducing crystallization.

    • Vapor Diffusion (Solid-Liquid): If the complex is a salt, dissolving it in a polar solvent like methanol and allowing diffusion of a less polar anti-solvent like diethyl ether is a common strategy.

  • Screening: Systematically test a matrix of different primary solvents and anti-solvents at various temperatures (room temperature, 4 °C, -20 °C).

  • Patience: Crystal growth can take anywhere from a few hours to several weeks. Monitor the vials regularly without disturbing them.

References
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.). Google Scholar.
  • NMR Spectroscopy: Intro to Chemistry Study Guide. (2025, August 15). Fiveable.
  • The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. (2023, July 20). MDPI.
  • Unraveling the coordination isomerism by ligand hyperfine NMR shifts. (n.d.). PMC.
  • Steric hindrance effects in tripodal ligands for extraction and back-extraction of Ag+. (2014, January 28). Royal Society of Chemistry.
  • A Sterically Hindered N,N,O Tripod Ligand and Its Zinc Complex Chemistry. (2001, April 11). Inorganic Chemistry.
  • Steric hindrance effects in tripodal ligands for extraction and back-extraction of Ag+. (n.d.). RSC Advances.
  • Synthesis and characterization of sterically hindered CuN4 complexes of tripod ligands. (n.d.). Inorganic Chemistry.
  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. (2017, April 18). ACS Nano.
  • Macrocyclic Complexes. (n.d.). Google Scholar.
  • Macrocycle. (n.d.). Wikipedia.
  • Mechanochemical Synthesis of Tripodal Tris[4-(1,2,3-triazol-5-ylidene)methyl]amine Mesoionic Carbene Ligands and Their Complexation with Silver(I). (2021, February 25). Inorganic Chemistry.
  • Solid-State Nuclear Magnetic Resonance Spectroscopy-Assisted Structure Determination of Coordination Polymers. (2022, August 23). Chemistry of Materials.
  • Structure of coordination complexes: The synergy between NMR spectroscopy and computational chemistry. (2011). South African Journal of Chemistry.
  • On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. (n.d.). Semantic Scholar.
  • A sterically hindered N,N,O tripod ligand and its zinc complex chemistry. (2001, May 7). PubMed.
  • VIII-B Coordination Chemistry of Sterically Hindered Ligands and Multidentate Ligands, and Activation of Small Molecules. (n.d.). Institute for Molecular Science.
  • Sterically-constrained tripodal phosphorus-bridged tris-pyridyl ligands. (n.d.). RSC Publishing.
  • Unraveling the coordination isomerism by ligand hyperfine NMR shifts. (2026, March 7). ResearchGate.
  • Steric Hindrance Effects in Tripodal Ligands for Extraction and Back-Extraction of Ag+. (n.d.). The Royal Society of Chemistry.
  • A Stereodynamic Tripodal Ligand with Three Different Coordinating Arms: Synthesis and Zinc(II), Copper(I) Complexation Study. (n.d.). PMC.
  • Bis(triphenylsilyl)biphenoxide as a sterically hindered ligand on Fe(II), Fe(III), and Cr(II). (2002, January 28). PubMed.
  • How Changing the Bridgehead Can Affect the Properties of Tripodal Ligands. (2018, May 28). PubMed.
  • Steric hindrance effects in tripodal ligands for extraction and back-extraction of Ag+. (2014, January 27). SciSpace.
  • Tripodal ligand. (n.d.). Wikipedia.
  • The Coordination Chemistry of Tripodal Tetraamine Ligands. (n.d.). ResearchGate.
  • 12.9.2: Template Reactions. (2022, August 12). Chemistry LibreTexts.
  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023, January 23). Frontiers in Molecular Biosciences.
  • A tripodal benzylene-linked trisamidophosphine ligand scaffold: synthesis and coordination chemistry with group(IV) metals. (2014, April 21). PubMed.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations. (n.d.). Benchchem.
  • ASAP (As Soon As Publishable). (2026, March 19). ACS Publications.
  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed.
  • (PDF) The Tripodal Ligand's 4f Complexes: Use in Molecular Magnetism. (2023, July 7). ResearchGate.
  • A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge. (2025, July 28). PMC.
  • Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. (2023, January 18). PMC.
  • X-ray crystal structures of five fragments found to bind the allosteric... (n.d.). ResearchGate.
  • X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. (2018, March 14). Journal of Chemical Education.

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation of[3,5-Bis(aminomethyl)phenyl]methanamine Synthesis: A Comparative Guide

Introduction & The Analytical Challenge[3,5-Bis(aminomethyl)phenyl]methanamine—commonly referred to as 1,3,5-tris(aminomethyl)benzene or MTA—is a highly versatile C3​ -symmetric tripodal building block. It is extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge[3,5-Bis(aminomethyl)phenyl]methanamine—commonly referred to as 1,3,5-tris(aminomethyl)benzene or MTA—is a highly versatile C3​ -symmetric tripodal building block. It is extensively utilized in the construction of metal-organic frameworks (MOFs), fluorescent organic cages[1], and supramolecular host-guest complexes[2]. The synthesis of MTA typically involves the reduction of 1,3,5-tricyanobenzene using Raney nickel[3] or the reduction of azide precursors derived from 1,3,5-tris(bromomethyl)benzene[4].

However, validating the successful synthesis of MTA presents a unique analytical challenge. With a molecular weight of 165.24 g/mol and three highly basic primary amine groups, MTA is extremely polar, non-volatile, and prone to surface adsorption. As a Senior Application Scientist, I frequently observe laboratories struggling with signal suppression, column adsorption, or fragmentation artifacts when using inappropriate mass spectrometry (MS) modalities. This guide objectively compares MS alternatives and provides a field-proven, self-validating Electrospray Ionization (ESI-MS) protocol for rigorous structural confirmation.

Comparative Analysis of Mass Spectrometry Modalities

When analyzing low-molecular-weight polyamines like MTA, the choice of ionization technique dictates the integrity of your data.

Electrospray Ionization Mass Spectrometry (ESI-MS) - The Gold Standard

ESI-MS operated in positive ion mode is the optimal technique for MTA[1][2]. The three primary amines readily accept protons in acidic mobile phases, yielding a strong pseudo-molecular ion [M+H]+ at m/z 166.13. Furthermore, ESI's soft ionization preserves the molecular envelope, and the polybasic nature often results in a diagnostic doubly charged species [M+2H]2+ at m/z 83.57.

Gas Chromatography-Mass Spectrometry (GC-MS) - The Suboptimal Alternative

While GC-MS is a staple for small molecule validation, free polyamines like MTA exhibit severe peak tailing and irreversible adsorption on standard silica columns due to intense hydrogen bonding. MTA lacks the vapor pressure required for GC without prior derivatization (e.g., trifluoroacetylation or silylation). This adds unnecessary synthetic steps and complicates spectral interpretation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) - The Low-Mass Blindspot

MALDI-TOF is excellent for large macromolecules and complex DNA adducts[3]. However, for a molecule with a mass of 165.24 Da, the signals are heavily obscured by matrix cluster ions. Common matrices like CHCA or DHB produce an intense background below m/z 300, masking the MTA signal entirely.

Quantitative Comparison of MS Modalities
FeatureESI-MS (Positive Mode)GC-MS (Electron Ionization)MALDI-TOF
Suitability for MTA Optimal Poor (Unless derivatized)Suboptimal
Sample Preparation Dilution in acidic solventDerivatization requiredMatrix mixing
Primary Detected Ions [M+H]+ (m/z 166.13), [M+2H]2+ (m/z 83.57)Fragment ions (variable)Matrix obscured (< 200 Da)
Sensitivity High (Picogram to Nanogram)Low (Due to column adsorption)Moderate
Throughput High (Direct injection or fast LC)Low (Derivatization adds time)High

Self-Validating Experimental Protocol (LC-ESI-MS)

To ensure analytical trustworthiness, the following LC-ESI-MS protocol is designed as a self-validating system. The causality of each step is explicitly defined to guarantee reproducibility and prevent false negatives.

Step 1: Sample Preparation
  • Action : Dissolve 1 mg of synthesized MTA in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Dilute to a final concentration of 1-5 µg/mL.

  • Causality : The 0.1% formic acid lowers the pH, ensuring that the primary amines are fully protonated in solution prior to aerosolization. This drastically increases ionization efficiency and the signal-to-noise ratio in positive ESI mode[4].

Step 2: Chromatographic Separation
  • Action : Inject 2 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column rather than a standard reversed-phase C18 column.

  • Causality : MTA is highly polar and will elute in the void volume of a C18 column, leading to severe ion suppression from unretained salts. HILIC retains polar amines, allowing for proper desolvation and separation from synthetic byproducts.

Step 3: MS Acquisition Parameters
  • Action : Set the ESI capillary voltage to +3.0 to +3.5 kV. Set the desolvation gas temperature to 300°C. Restrict the scan range to m/z 50 - 400.

  • Causality : A lower scan range is critical to capture the [M+2H]2+ ion at m/z 83.57 without losing resolution. The elevated gas temperature ensures complete droplet evaporation, preventing the formation of confusing water adducts [M+H+H2​O]+ .

Step 4: Data Validation (The Self-Validating Check)
  • Action : Confirm the presence of the [M+H]+ peak at exact mass m/z 166.134. Validate the isotopic distribution by checking for the M+1 peak at ~167.13 (due to 13C natural abundance). Finally, cross-reference the presence of the doubly charged [M+2H]2+ species at m/z 83.57.

  • Causality : Observing both the singly and doubly charged species from a single chromatographic peak mathematically eliminates the possibility of isobaric background contamination, self-validating the synthesis of the triamine.

Workflow Visualization

MS_Validation_Workflow N1 Synthesized MTA MW: 165.24 g/mol N2 Sample Prep: 0.1% Formic Acid (Ensures Amine Protonation) N1->N2 N3 ESI-MS (+ Mode) Gold Standard N2->N3 Direct Injection N4 GC-MS (Avoid) N2->N4 High Polarity N5 MALDI-TOF (Avoid) N2->N5 Low Mass N6 Detect [M+H]+ at m/z 166.13 Detect [M+2H]2+ at m/z 83.57 N3->N6 Soft Ionization N7 Requires Derivatization (Peak Tailing) N4->N7 N8 Matrix Interference (< 200 Da Blindspot) N5->N8 N9 High-Confidence Structural Validation N6->N9 Exact Mass Match

Figure 1: Decision matrix and validation workflow for the mass spectrometry analysis of MTA.

References

  • [5] Title: Preparation of 1,3,5-tris(aminomethyl)benzene - PrepChem.com Source: prepchem.com URL: 5

  • Title: Synthesis of Nitrogen-, Oxygen- and Sulphur-containing Tripodal Ligands with a Trimethylbenzene Core - SciELO México Source: scielo.org.mx URL:

  • [3] Title: DNA cross-linking patterns induced by an antitumor-active trinuclear platinum complex and comparison with its dinuclear analogue - PubMed Source: nih.gov URL: 3

  • [6] Title: Fluorescent organic cages and their applications - OAE Publishing Inc. Source: oaepublish.com URL: 6

  • [7] Title: Minimalist Synthetic Host with Stacked Guanidinium Ions Mimics the Weakened Hydration Shells of Protein–protein Interaction Interfaces | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 7

  • [1] Title: Synthesis, Characterization, DNA/HSA Interaction, and Cytotoxic Activity of a Copper(II) Thiolate Schiff Base Complex and Its Corresponding Water-Soluble Stable Sulfinato–O Complex Containing Imidazole as a Co-ligand | ACS Omega Source: acs.org URL: 1

  • [2] Title: Self-Assembly of Ball-Shaped Molecular Complexes in Water | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:2

  • [4] Title: Re-evaluation of the C-Glucosyltransferase IroB Illuminates Its Ability to C-Glucosylate Non-native Triscatecholate Enterobactin Mimics | Biochemistry - ACS Publications Source: acs.org URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [3,5-Bis(aminomethyl)phenyl]methanamine Trihydrobromide

The proper management and disposal of chemical waste are not merely procedural formalities; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

The proper management and disposal of chemical waste are not merely procedural formalities; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, a compound that, like many amine hydrobromides, requires careful handling due to its potential hazards. Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and our shared environment.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide is the first step in a robust safety protocol. This compound is classified with several hazards that dictate its handling and disposal requirements.[1] The primary risks associated with this substance involve acute toxicity and irritation.

Aliphatic amines, as a class, are recognized as strong bases and can be severe irritants to the eyes and skin.[2] Inhalation may lead to irritation of the nose, throat, and lungs.[2]

Table 1: Hazard Classification for [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide

Hazard ClassificationCategoryHazard StatementSource
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationSkin Irrit. 2H315: Causes skin irritation.[1][3]
Eye IrritationEye Irrit. 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336: May cause drowsiness or dizziness.[1]

Given these hazards, all waste containing this compound must be treated as hazardous.[4] Improper disposal, such as discarding it in the regular trash or washing it down the sewer, is strictly prohibited and can lead to significant environmental contamination and legal penalties.[5][6]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning that the generator of the waste is responsible for its safe handling from the moment it is created until its final, environmentally sound disposal. Laboratories and research facilities are considered hazardous waste generators and must adhere to these federal and any applicable state regulations.[8]

Standard Operating Procedure for Disposal

This protocol outlines the essential steps for safely accumulating and disposing of waste [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to minimize exposure risk.[9]

  • Hand Protection: Wear suitable protective gloves. Given the compound's classification as a skin irritant, chemically resistant gloves are mandatory.[10]

  • Eye Protection: Safety goggles or a face shield are required to protect against splashes or airborne dust.[10]

  • Skin and Body Protection: A lab coat is essential to prevent skin contact.[10]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • Do Not Mix: Do not mix waste [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Separate Incompatibles: At a minimum, amine waste must be stored separately from acids, oxidizers, and cyanides.[12] Mixing amines with strong acids can cause a violent reaction.

Step 3: Containerization

The choice of waste container is crucial for safe storage and transport.

  • Compatibility: Waste must be stored in containers made of compatible materials. The original chemical container is often the best choice.[5][12] If unavailable, use a high-density polyethylene (HDPE) or glass container that can be securely sealed.

  • Condition: The container must be in good condition, free of leaks, and have a tightly fitting cap.[13] It should always be kept closed except when adding waste.[5][14]

  • Capacity: Do not overfill liquid waste containers. Leave at least 25% of headspace (ullage) to allow for vapor expansion.[15]

Step 4: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: As soon as you begin accumulating waste in a container, affix a "HAZARDOUS WASTE" label.[13][15]

  • Contents: Clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate concentrations.[12]

Step 5: On-Site Storage
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[12][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Ventilation: Ensure the storage area is well-ventilated.[16]

Step 6: Arranging for Disposal
  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) or a similar department.[5]

  • Licensed Disposal: Your institution will then arrange for the waste to be transported and disposed of by a licensed hazardous waste facility.[4] Never attempt to transport hazardous waste yourself.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide waste.

G cluster_prep Preparation & Handling cluster_waste Waste Accumulation cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Amine Waste (Keep from Acids, Oxidizers) FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Container Select Compatible Container (Original, Glass, or HDPE) Segregate->Container Label Affix 'HAZARDOUS WASTE' Label & List Contents Container->Label Store Store in Designated SAA with Secondary Containment Label->Store Request Submit Waste Pickup Request to EHS/Safety Office Store->Request Collection Waste Collected by Authorized Personnel Request->Collection Transport Transported to Licensed TSDF Facility Collection->Transport End End: Proper Disposal Transport->End Start Start: Waste Generated Start->PPE Spill->Segregate NO SpillProc Follow Spill Cleanup Procedure Spill->SpillProc YES SpillProc->Segregate Cleaned Up

Caption: Workflow for the safe disposal of amine hydrobromide waste.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, contact your institution's emergency response team immediately.[5]

  • Cleanup:

    • Wear your full PPE.

    • Contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep up the solid material or absorbed liquid.[11]

    • Place all contaminated materials, including gloves and absorbents, into a designated hazardous waste container.[5]

    • Label the container appropriately and dispose of it as hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of [3,5-Bis(aminomethyl)phenyl]methanamine trihydrobromide, upholding the highest standards of laboratory safety and environmental responsibility.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations . Grand View University. [Link]

  • Laboratory Chemical Waste Management . CSIR IIP. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Waste, Chemical, and Cleanup Enforcement . US EPA. [Link]

  • Laboratory waste . KI Staff portal. [Link]

  • [3,5-bis(aminomethyl)phenyl]methanamine trihydrobromide — Chemical Substance Information . NextSDS. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . US EPA. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 . Occupational Safety and Health Administration. [Link]

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